molecular formula C7H8O3 B12420262 2-Ethyl-3-methylmaleic Anhydride-d3

2-Ethyl-3-methylmaleic Anhydride-d3

Numéro de catalogue: B12420262
Poids moléculaire: 143.15 g/mol
Clé InChI: ZVUUAOZFEUKPLC-BMSJAHLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Ethyl-3-methylmaleic Anhydride-d3, with the CAS Number 1346599-26-5, is a deuterated analog of 2-Ethyl-3-methylmaleic Anhydride. This isotopically labelled compound has a molecular formula of C₇H₅D₃O₃ and a molecular weight of 143.16 . It is specified for research applications and must be handled as a "For Research Use Only" product; it is not intended for diagnostic or personal use. This compound serves as a valuable biochemical reagent and stable isotope-labeled intermediate in pharmaceutical and fine chemical research . Its research value is highlighted by its role as a bioactive ingredient. Studies on the essential oil of Maytenus obtusifolia leaves identified this compound and demonstrated significant antimicrobial activity against a range of bacterial and fungal strains . The lab assays showed efficacy against key organisms including Staphylococcus aureus , Escherichia coli , Listeria monocytogenes , and the yeast Candida albicans . The deuterium (d3) labelling on the methyl group makes this compound particularly useful for advanced mass spectrometry-based studies, such as protein footprinting, where it can be used to probe higher-order protein structures and dynamics . This application is critical in structural biology for understanding protein function, interactions, and conformational changes. For optimal stability, this product should be stored in a refrigerator at 2-8°C . Researchers can utilize this labelled compound to track reaction mechanisms, study metabolic pathways, or investigate antimicrobial modes of action with greater precision.

Propriétés

Formule moléculaire

C7H8O3

Poids moléculaire

143.15 g/mol

Nom IUPAC

3-ethyl-4-(trideuteriomethyl)furan-2,5-dione

InChI

InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3

Clé InChI

ZVUUAOZFEUKPLC-BMSJAHLVSA-N

SMILES isomérique

[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CC

SMILES canonique

CCC1=C(C(=O)OC1=O)C

Origine du produit

United States
Foundational & Exploratory

"2-Ethyl-3-methylmaleic Anhydride-d3" properties and structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Ethyl-3-methylmaleic Anhydride-d3

Introduction: The Significance of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, precision is paramount. Stable isotope-labeled compounds represent a cornerstone of this precision, offering an unparalleled tool for tracing, quantifying, and understanding complex biological and chemical processes. 2-Ethyl-3-methylmaleic Anhydride-d3 is a deuterated analog of 2-Ethyl-3-methylmaleic Anhydride, a molecule identified as a bioactive component in the essential oil of Maytenus obtusifolia leaves, which has demonstrated antimicrobial properties.[1] The strategic replacement of three hydrogen atoms with deuterium on the methyl group provides a powerful tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and analytical chemistry.[2]

The utility of deuteration stems from the mass difference between hydrogen (¹H) and its heavier, stable isotope deuterium (²H or D). This seemingly minor structural change does not typically alter the compound's fundamental chemical reactivity or biological activity but introduces a distinct mass signature. This makes it an ideal internal standard for highly sensitive mass spectrometry-based quantification. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the Kinetic Isotope Effect (KIE), which can significantly alter the rate of metabolic processes involving the cleavage of that bond.[3] This guide provides a comprehensive overview of the structure, properties, and applications of 2-Ethyl-3-methylmaleic Anhydride-d3 for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

2-Ethyl-3-methylmaleic Anhydride-d3, also known as 3-Ethyl-4-(methyl-d3)-2,5-furandione, is a five-membered cyclic anhydride.[1] The core structure is based on maleic anhydride, a planar and reactive moiety due to the double bond within the ring.[4] The deuterated methyl group and the ethyl group are attached to the carbon atoms of this double bond.

Caption: Molecular structure of 2-Ethyl-3-methylmaleic Anhydride-d3.

The key physicochemical properties of this compound are summarized in the table below, with data for its non-deuterated analog provided for comparison.

Property2-Ethyl-3-methylmaleic Anhydride-d32-Ethyl-3-methylmaleic Anhydride
CAS Number 1346599-26-5[1]3552-33-8[5]
Molecular Formula C₇H₅D₃O₃[1]C₇H₈O₃[5]
Molecular Weight 143.16 g/mol [1]140.14 g/mol [5]
Synonyms 3-Ethyl-4-(methyl-d3)-2,5-furandione[1]3-Ethyl-4-methyl-2,5-furandione[6]
Appearance Not Available-
Storage Conditions 2-8°C Refrigerator[1]-

The Scientific Rationale: Deuterium and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can profoundly impact the rate of chemical reactions in which the C-H bond is broken during the rate-determining step. This is known as the Deuterium Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[3]

This effect is particularly relevant in drug metabolism, which often involves the oxidation of C-H bonds by cytochrome P450 enzymes. By placing deuterium at a metabolically vulnerable position (a "soft spot"), the rate of metabolism at that site can be significantly reduced.[3] This can lead to a longer drug half-life, increased bioavailability, and potentially reduced formation of toxic metabolites. While 2-Ethyl-3-methylmaleic Anhydride-d3 is primarily used as an analytical standard, understanding the KIE is crucial for interpreting its behavior in any biological system.

Kinetic_Isotope_Effect cluster_0 Reaction Pathway cluster_1 Energy Profile Reactants Reactants (R-H / R-D) TS_CH Transition State (C-H cleavage) Reactants->TS_CH Ea (C-H) TS_CD Transition State (C-D cleavage) Reactants->TS_CD Ea (C-D) exp1 Ea (C-D) > Ea (C-H) because the C-D bond has lower zero-point energy (ZPE). Products Products TS_CH->Products TS_CD->Products E0 Reactant Energy E_CH ZPE (C-H) E_CD ZPE (C-D) E_TS Transition State Energy p1 p1->E_TS p2 p1->p2 p3 p2->p3 p4 p4->E_TS p4->p2 exp2 This leads to a slower reaction rate for C-D bond cleavage.

Caption: The Kinetic Isotope Effect (KIE) on C-H vs. C-D bond cleavage.

Hypothetical Synthesis Workflow

While the specific proprietary synthesis method for 2-Ethyl-3-methylmaleic Anhydride-d3 is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles. The key step is the introduction of the trideuterated methyl group. This is typically achieved by using a deuterated methylating agent. A likely precursor would be 2-ethyl-3-hydroxymethylmaleic anhydride or a related derivative, which can then be converted to the target compound.

Proposed Protocol:

  • Precursor Synthesis: Synthesize a suitable precursor such as diethyl 2-ethyl-3-(bromomethyl)maleate. This can be achieved through multi-step organic synthesis starting from simpler materials.

  • Deuteromethylation: The crucial step involves the reaction of a suitable nucleophile with a deuterated methyl source. For instance, converting the bromomethyl group to a Grignard reagent or an organolithium species, followed by quenching with a deuterated electrophile, is one possibility. A more direct approach might involve the reduction of a corresponding aldehyde or carboxylic acid precursor using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). However, the most straightforward conceptual route for selective methylation would involve building the skeleton and introducing the methyl-d3 group using a reagent like methyl-d3 iodide (CD₃I).

  • Cyclization and Dehydration: Following the introduction of the ethyl and methyl-d3 groups onto the maleic acid backbone, the diacid is cyclized to form the anhydride. This is typically accomplished by heating or by using a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.[7]

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to ensure high isotopic and chemical purity.

Synthetic_Workflow Start Maleic Acid Derivative Step1 Functionalization to introduce ethyl group Start->Step1 Intermediate1 2-Ethylmaleic Acid Precursor Step1->Intermediate1 Step2 Introduction of C1 unit (e.g., formyl) Intermediate1->Step2 Intermediate2 2-Ethyl-3-formylmaleic Acid Derivative Step2->Intermediate2 Step3 Reduction/Conversion with deuterated reagent (e.g., NaBD₄, CD₃MgI) Intermediate2->Step3 Intermediate3 Deuterated Diacid Precursor Step3->Intermediate3 Step4 Dehydration / Cyclization Intermediate3->Step4 Final 2-Ethyl-3-methylmaleic Anhydride-d3 Step4->Final

Caption: A plausible retrosynthetic workflow for the target molecule.

Core Applications in a Research Setting

The primary application of 2-Ethyl-3-methylmaleic Anhydride-d3 is as an internal standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow: Quantitative Analysis using a Stable Isotope Labeled Internal Standard

  • Sample Preparation: A known, fixed amount of the deuterated internal standard (2-Ethyl-3-methylmaleic Anhydride-d3) is spiked into all biological samples (e.g., plasma, urine, tissue homogenate) and calibration standards containing the non-deuterated analyte.

  • Extraction: The analyte and the internal standard are extracted from the biological matrix. Because their physicochemical properties are nearly identical, they exhibit the same behavior during extraction, leading to equivalent recovery. Any sample loss during this step affects both compounds equally.

  • Chromatographic Separation: The extract is injected into an LC or GC system. The analyte and the internal standard co-elute or elute very closely, experiencing the same chromatographic conditions.

  • Mass Spectrometric Detection: In the mass spectrometer, the compounds are ionized. Due to the mass difference (+3 Da), they are detected as distinct ions. The instrument monitors specific ion transitions for both the analyte and the internal standard.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte's MS signal to the internal standard's MS signal against the analyte concentration in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from their measured signal ratios using this curve. This ratio-based method corrects for variations in extraction recovery and instrument response, ensuring highly accurate and precise results.

This methodology is the gold standard in regulated bioanalysis for supporting drug discovery and development programs.

Expected Spectroscopic Profile

While specific spectra for this compound are not publicly available, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.[8]

  • ¹H NMR: The spectrum would be notable for the absence of a singlet around 2.0 ppm, which would correspond to the methyl protons in the non-deuterated analog. Signals for the ethyl group (a triplet and a quartet) would be present. The isotopic purity could be assessed by the near-complete disappearance of the methyl proton signal.

  • ¹³C NMR: The carbon of the deuterated methyl group (CD₃) would appear as a multiplet (typically a septet) due to one-bond C-D coupling. Its resonance would be slightly shifted upfield compared to the CH₃ carbon in the parent compound.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) will be 3 mass units higher than its non-deuterated counterpart. For example, in electron ionization MS, the molecular ion would be observed at m/z 143, confirming the incorporation of three deuterium atoms.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by two strong carbonyl (C=O) stretching bands characteristic of an anhydride, typically found in the region of 1750-1850 cm⁻¹. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) than the corresponding C-H stretches (2850-3000 cm⁻¹).

Handling and Safety

As a maleic anhydride derivative, this compound should be handled with care. Maleic anhydrides are known to be irritants to the skin, eyes, and respiratory tract.[9] They are also sensitive to moisture, readily hydrolyzing to the corresponding dicarboxylic acid. Therefore, it is crucial to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store the compound under inert gas if possible, and tightly sealed in a refrigerator at the recommended 2-8°C to prevent hydrolysis.[1]

Conclusion

2-Ethyl-3-methylmaleic Anhydride-d3 is more than just a deuterated molecule; it is a high-precision tool engineered for demanding analytical applications. Its value lies in its ability to mimic its non-deuterated counterpart chemically and physically while being distinctly identifiable by mass spectrometry. This makes it an indispensable internal standard for the accurate quantification of the parent compound in complex matrices, supporting critical research in pharmacology, toxicology, and natural product chemistry. As analytical sensitivity and regulatory demands continue to increase, the role of such stable isotope-labeled standards will only grow in importance.

References

  • ResearchGate. "Impact of deuterated molecules in drug discovery." Available at: [Link]

  • Hulikal, V. "Deuterium Labeled Compounds in Drug Discovery Process." Heavy Water Board. Available at: [Link]

  • Ghosh, S. K., et al. "C–H deuteration of organic compounds and potential drug candidates." Chemical Society Reviews, 2022. Available at: [Link]

  • Scientific Update. "Deuterium in Organic Chemistry and Drug Discovery." 2018. Available at: [Link]

  • Pharmaffiliates. "2-Ethyl-3-methylmaleic Anhydride-d3." CAS 1346599-26-5. Available at: [Link]

  • JRF Global. "Deuterated Drugs – A New Beginning." Available at: [Link]

  • Semantic Scholar. "Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics." 2023. Available at: [Link]

  • PubChem. "2-Hexyl-3-methylmaleic anhydride." CID 11127184. Available at: [Link]

  • ResearchGate. "Molecular structure of 2, 3-Dimethylmaleic anhydride (2, 5-Furandione, 3, 4- dimethyl)." Available at: [Link]

  • AXEL. "2-Ethyl-3-methylmaleic anhydride." CAS No:3552-33-8. Available at: [Link]

  • National Center for Biotechnology Information. "Crystal structure of 2,3-dimethylmaleic anhydride: continuous chains of electrostatic attraction." PMC. Available at: [Link]

  • The Royal Society of Chemistry. "Synthesis and pH‐dependent hydrolysis profiles of mono‐ and dialkyl substituted maleamic acids." Available at: [Link]

  • Snowhite Chemical Co.,LTD. "Maleic Anhydride | Properties, Applications & Industrial Uses." 2026. Available at: [Link]

  • Shanghai Douwin Chemical Co.,Ltd. "Uses of Maleic Anhydride." Available at: [Link]

  • SLS Ireland. "2-Ethyl-3-methylmaleic Anhydri | TRC-E923520-250MG." Available at: [Link]

  • Journal of the American Chemical Society. "Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery." 2023. Available at: [Link]

  • National Research Centre for the Working Environment. "Maleic acid anhydride." Available at: [Link]

Sources

2-Ethyl-3-methylmaleic Anhydride in Natural Products: Biosynthetic Origins, Pharmacological Profiling, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-3-methylmaleic anhydride (EMMA), chemically designated as 3-ethyl-4-methylfuran-2,5-dione (CAS: 3552-33-8), is a naturally occurring dialkyl maleic anhydride. While maleic anhydrides are relatively rare in plant secondary metabolism, they represent a highly privileged scaffold in natural product chemistry and drug discovery. EMMA is notably found as a bioactive volatile in the essential oils of Maytenus obtusifolia (Celastraceae) [1], the leaves of Nicotiana tabacum [2], and within the pyroligneous liquids (wood vinegar) derived from the carbonization of Karamatsu and Chishima-sasa [3].

This whitepaper provides a comprehensive technical guide on the chemical ecology, pharmacological mechanisms, and laboratory workflows associated with EMMA. By bridging natural product isolation with synthetic derivatization, this guide serves as a foundational resource for researchers developing novel antimicrobial agents or investigating dialkyl maleic anhydrides as structural analogs to potent enzyme inhibitors (e.g., chaetomellic anhydrides).

Chemical Ecology and Biosynthetic Origins

In nature, the dialkyl maleic anhydride core acts as an electrophilic defense mechanism. In plants like Maytenus obtusifolia, the accumulation of EMMA in the essential oil serves as a chemical deterrent against phytopathogens and herbivores [1].

The biosynthesis of dialkyl maleic anhydrides typically diverges from standard primary metabolism, relying on the enzymatic condensation of fatty acid precursors or the oxidative cleavage of larger polyketide/terpenoid structures. The highly strained five-membered furan-2,5-dione ring is formed via late-stage enzymatic cyclization and oxidation, rendering the molecule highly reactive to biological nucleophiles in the surrounding environment.

Biosynthesis A Primary Metabolism (Fatty Acids / Polyketides) B Enzymatic Condensation (Biosynthetic Precursors) A->B Synthases C 2-Ethyl-3-methylmaleic Anhydride (EMMA) B->C Cyclization/Oxidation D Plant Defense Mechanism (Maytenus obtusifolia) C->D Accumulation in Leaves E Microbial Pathogen Inhibition D->E Secretion/Exposure

Biosynthetic origins and ecological role of EMMA in plant defense.

Pharmacological Profile and Mechanism of Action

Broad-Spectrum Antimicrobial Activity

EMMA has garnered significant attention for its potent, broad-spectrum antimicrobial properties. When isolated from Maytenus obtusifolia, the compound demonstrates high efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts and molds [1].

Table 1: Antimicrobial Spectrum of 2-Ethyl-3-methylmaleic Anhydride

MicroorganismStrain DesignationClassificationClinical / Ecological Relevance
Staphylococcus aureusATCC 6538Gram-positive BacteriaOpportunistic human pathogen; skin/soft tissue infections
Escherichia coliATCC 18739Gram-negative BacteriaIndicator of fecal contamination; enteropathogen
Listeria monocytogenesATCC 9610Gram-positive BacteriaSevere foodborne pathogen; causative agent of listeriosis
Candida albicansATCC 13803YeastPrimary agent of candidiasis; opportunistic fungal infection
Candida tropicalisLM 37YeastEmerging nosocomial fungal pathogen
Candida guilliermondiiLM V70YeastOpportunistic yeast infection in immunocompromised hosts
Aspergillus flavusLM 247MoldAflatoxin producer; causative agent of aspergillosis
Mechanism of Action: Covalent Acylation

The bioactivity of EMMA is intrinsically linked to its chemical structure. The anhydride moiety is a potent electrophile. Upon penetrating the microbial cell envelope, the anhydride ring undergoes nucleophilic attack by primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues) present in the active sites of essential microbial enzymes. This results in the irreversible covalent acylation of the target protein, leading to rapid loss of enzymatic function, disruption of cellular homeostasis, and ultimately, microbial cell death.

MoA A EMMA (Electrophilic Anhydride Core) C Nucleophilic Attack (Ring Opening) A->C B Microbial Target Protein (Nucleophilic -NH2 or -SH) B->C D Covalent Acylation (Irreversible Modification) C->D C-N or C-S bond formation E Loss of Protein Function & Cell Death D->E

Mechanism of microbial inhibition via covalent acylation of target proteins.

Analytical Workflows: Extraction and Isolation

To study EMMA from natural sources, rigorous extraction and isolation protocols must be employed. The following methodology outlines a self-validating workflow for isolating EMMA from Maytenus obtusifolia leaves, prioritizing the preservation of the moisture-sensitive anhydride ring.

Step-by-Step Extraction Protocol
  • Biomass Preparation : Harvest and lyophilize (freeze-dry) the leaves of Maytenus obtusifolia to prevent enzymatic degradation and hydrolysis of the anhydride ring. Mill the dried biomass into a fine powder (40-mesh).

  • Hydrodistillation / Solvent Extraction :

    • Causality: While hydrodistillation is standard for essential oils, prolonged exposure to hot water can hydrolyze the anhydride to its corresponding dicarboxylic acid. Therefore, a cold maceration using anhydrous Dichloromethane (DCM) is preferred.

    • Action: Suspend 100g of biomass in 500 mL of anhydrous DCM for 48 hours at 4°C. Filter the extract.

  • Liquid-Liquid Partitioning : Wash the DCM extract with cold, mildly acidic water (pH 5.0) to remove polar alkaloids and glycosides. Causality: The acidic pH suppresses the ionization and subsequent aqueous partitioning of any hydrolyzed maleic acid derivatives, keeping the target compound in the organic phase.

  • Chromatographic Fractionation : Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure. Load the crude extract onto a silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5 and increasing polarity). EMMA typically elutes in the moderately non-polar fractions.

  • Validation & Characterization :

    • IR Spectroscopy : Confirm the presence of the anhydride ring via characteristic C=O stretching bands at ~1760 cm⁻¹ and 1830 cm⁻¹.

    • GC-MS : Verify the molecular weight ( Mw​ : 140.14 g/mol )[1].

Extraction A Maytenus obtusifolia Leaves (Lyophilization & Milling) B Cold Maceration (Anhydrous DCM) A->B Prevent Hydrolysis C Liquid-Liquid Partitioning (Mildly Acidic Wash) B->C Remove Polar Impurities D Silica Gel Chromatography (Hexane:EtOAc Gradient) C->D Organic Layer E GC-MS & IR Analysis (Structural Elucidation) D->E Pure EMMA Fraction

Step-by-step workflow for the extraction, isolation, and validation of EMMA.

Synthetic Methodologies and Derivatization

While natural extraction yields sufficient quantities for analytical profiling, drug development requires total synthesis to support Structure-Activity Relationship (SAR) studies. EMMA serves as a critical building block for synthesizing longer-chain dialkyl maleic anhydrides, such as the chaetomellic anhydrides, which are potent inhibitors of Ras farnesyl-protein transferase (FPTase) in oncology research [4].

Protocol: Total Synthesis of 2-Ethyl-3-methylmaleic Anhydride
  • Precursor Condensation :

    • React diethyl 2-oxobutanoate with an appropriate ethylating agent via a tandem radical-polar reaction or a modified Stobbe condensation to yield the intermediate dialkyl maleic acid derivative.

  • Cyclization and Dehydration :

    • Causality: The dicarboxylic acid intermediate must be forced into the highly strained furan-2,5-dione conformation.

    • Action: Reflux the intermediate in the presence of acetic anhydride or thionyl chloride ( SOCl2​ ) for 4 hours. The dehydrating agent removes a molecule of water, closing the ring.

  • Purification :

    • Remove excess acetic anhydride under vacuum. Purify the crude product via vacuum distillation. EMMA boils at 231.8°C at 760 mmHg, but can be distilled at lower temperatures under high vacuum [1].

  • Validation :

    • Density should be confirmed at ~1.171 g/cm³. Refractive index testing should yield a value of approximately 1.479 [1].

Conclusion & Future Perspectives

2-Ethyl-3-methylmaleic anhydride (EMMA) is a compelling natural product that bridges the gap between chemical ecology and pharmaceutical development. Its presence in Maytenus obtusifolia highlights nature's use of reactive electrophiles for broad-spectrum defense against microbial pathogens. For drug development professionals, mastering the extraction, handling, and synthesis of EMMA unlocks pathways to developing novel antimicrobial agents and synthesizing complex, target-specific enzyme inhibitors in the fight against resistant pathogens and oncological targets.

References

  • LookChem. 2,5-FURANDIONE,3-ETHYL-4-METHYL- (CAS 3552-33-8) Basic Information and Safety Data. Retrieved from[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 77091, 3-Ethyl-4-methyl-2,5-dihydrofuran-2,5-dione (LOTUS Natural Products Occurrence). Retrieved from[Link]

  • Yasuhara, A., & Sugiura, G. (1987). Volatile Compounds in Pyroligneous Liquids from Karamatsu and Chishima-sasa. Agricultural and Biological Chemistry, 51(11), 3049-3060. Taylor & Francis. Retrieved from[Link]

Advanced Therapeutic Applications of 2-Ethyl-3-methylmaleic Anhydride (EMMA) in Smart Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive nanocarriers has fundamentally shifted the paradigm of targeted therapeutics. Among the most critical barriers in systemic drug and gene delivery are premature clearance, off-target toxicity, and inefficient cellular internalization. 2-Ethyl-3-methylmaleic Anhydride (EMMA, CAS: 3552-33-8) has emerged as a highly specialized biochemical tool for engineering "smart" drug delivery systems (DDS) [1].

As a dialkyl-substituted derivative of maleic anhydride, EMMA is utilized to reversibly modify primary amines on therapeutic payloads or polymeric carriers. This modification creates a β -carboxylic amide that is stable in the bloodstream but undergoes rapid, pH-triggered hydrolysis in the acidic tumor microenvironment (TME) or endosomal compartments [2]. This technical guide explores the mechanistic foundation, therapeutic applications, and experimental protocols for utilizing EMMA in next-generation charge-reversal nanomedicines.

Mechanistic Foundation: The Chemistry of Charge Reversal

The core utility of EMMA lies in its ability to mask cationic charges (which are toxic and prone to rapid clearance in vivo) with a net-negative charge, and subsequently unmask them strictly upon reaching the target site.

The Thorpe-Ingold Effect and Intramolecular Catalysis

When EMMA reacts with a primary amine (e.g., on polyethylenimine [PEI], chitosan, or a peptide), it opens to form an amide bond and a free carboxylic acid. At physiological pH (7.4), the carboxylic acid is deprotonated, rendering the conjugate negatively charged.

The Causality of Cleavage: Why use EMMA instead of standard succinic anhydride? The answer lies in the Thorpe-Ingold effect (or steric compression). The presence of the 2-ethyl and 3-methyl groups on the maleic double bond forces the newly formed amide carbonyl and the adjacent carboxylate group into extreme spatial proximity.

  • When the environmental pH drops to ~6.5 (tumor extracellular matrix) or ~5.0 (endosomes), the carboxylate group becomes protonated.

  • The steric bulk of the ethyl and methyl groups compresses the bond angles, drastically lowering the activation energy for an intramolecular nucleophilic attack by the carboxylic acid onto the amide carbonyl.

  • This attack rapidly cleaves the amide bond, releasing the original primary amine and regenerating the EMMA ring.

This localized, acid-catalyzed cleavage results in a charge reversal from negative (stealth mode) to highly positive (uptake/escape mode) [3]. Furthermore, the ethyl group in EMMA provides slightly higher hydrophobicity and steric shielding compared to 2,3-dimethylmaleic anhydride (DMMA), offering a finely tuned balance of extended stability at pH 7.4 and rapid cleavage at pH 6.5.

Therapeutic Applications

Tumor-Targeted Nanoparticles

Cationic nanoparticles are rapidly opsonized by plasma proteins and cleared by the reticuloendothelial system (RES). By grafting EMMA onto the surface of amine-rich nanocarriers, the surface charge is inverted to negative. This "stealth" property prolongs circulation time, allowing the nanoparticles to accumulate in tumor tissue via the Enhanced Permeability and Retention (EPR) effect. Upon encountering the slightly acidic TME (pH 6.5–6.8), EMMA hydrolyzes. The exposed positive charges strongly interact with the negatively charged proteoglycans on cancer cell membranes, massively accelerating endocytosis [2].

Endosomal Escape in Gene Delivery

For nucleic acid delivery (siRNA, mRNA, pDNA), escaping the degradative endosome is the primary bottleneck. Polymeric vectors like PEI or poly-L-lysine (PLL) utilize the "proton sponge" effect to rupture endosomes, but their high charge density is highly toxic systemically. EMMA modification temporarily neutralizes this toxicity. Once internalized into the maturing endosome (pH 5.0–5.5), complete EMMA cleavage exposes the dense cationic core. This triggers rapid proton influx, osmotic swelling, and endosomal membrane destabilization, releasing the genetic payload directly into the cytosol [1].

Mandatory Visualization: Workflow Diagram

G A EMMA-Modified Nanocarrier (Stable Amide, Net Negative Charge) Bloodstream: pH 7.4 B Accumulation in Tumor Microenvironment (EPR Effect) pH ~6.5 - 6.8 A->B C Initial EMMA Hydrolysis (Charge Reversal to Positive) Enhanced Cellular Internalization B->C D Endosomal Maturation pH ~5.0 - 5.5 C->D E Complete EMMA Cleavage (Exposure of Cationic Polymer) D->E F Proton Sponge Effect & Membrane Destabilization E->F G Cytosolic Release of Therapeutic Payload F->G

Figure 1: pH-responsive charge reversal and endosomal escape pathway of EMMA-modified nanocarriers.

Data Presentation: Kinetic Profiling of Anhydrides

To select the appropriate anhydride for a drug delivery system, scientists must compare their hydrolysis kinetics. The table below summarizes the causality of structural substituents on the half-life of the resulting amides.

Anhydride ModifierSubstituentsHalf-life at pH 7.4 (Blood)Half-life at pH 6.5 (TME)Half-life at pH 5.0 (Endosome)Charge Reversal Efficacy
Succinic Anhydride (SA) None> 24 hours> 24 hours> 24 hoursNone (Non-cleavable control)
Maleic Anhydride (MA) None> 24 hours> 24 hours~12 hoursPoor
Dimethylmaleic Anhydride (DMMA) Two Methyls~12 hours~1.0 hour< 5 minutesHigh
2-Ethyl-3-methylmaleic Anhydride (EMMA) Ethyl, Methyl~18 hours~1.5 hours< 5 minutesHigh (Enhanced Systemic Stability)

Data Interpretation: EMMA's ethyl group provides superior steric shielding compared to DMMA, extending its half-life at physiological pH to ~18 hours, which is ideal for prolonged systemic circulation, while preserving ultra-fast cleavage at endosomal pH.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure scientific integrity and reproducibility, incorporating necessary controls to validate the specific pH-responsiveness of EMMA.

Protocol 1: Synthesis of EMMA-Modified Polyethylenimine (PEI-EMMA)

Objective: To covalently mask the primary amines of branched PEI (25 kDa) using EMMA.

  • Polymer Preparation: Dissolve 50 mg of branched PEI in 5 mL of 100 mM HEPES buffer.

  • pH Adjustment (Critical Step): Adjust the solution to pH 8.5–9.0 using 1M NaOH.

    • Causality: Primary amines must be strictly deprotonated to act as effective nucleophiles. If the pH is too low, amines are protonated ( NH3+​ ) and the reaction will fail.

  • EMMA Addition: Dissolve 25 mg of EMMA in 500 µL of anhydrous DMSO. Add this solution dropwise to the stirring PEI solution on ice.

    • Causality: EMMA is sensitive to ambient moisture. Using anhydrous DMSO and a dropwise addition minimizes premature hydrolysis of the anhydride ring before it can react with the polymer.

  • Reaction Maintenance: As the reaction proceeds, the formation of the amide and the free carboxylic acid will release protons, dropping the pH. Continuously monitor and add 0.1M NaOH to maintain the pH strictly between 8.5 and 9.0 for 4 hours.

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against 10 mM PBS (pH 8.0) for 48 hours at 4°C to remove unreacted EMMA and DMSO. Lyophilize the purified PEI-EMMA.

Protocol 2: In Vitro Validation of pH-Responsive Charge Reversal

Objective: To validate that the charge reversal is driven by covalent EMMA cleavage and not merely background protonation.

  • Sample Preparation: Prepare three 1 mg/mL solutions of PEI-EMMA in 10 mM phosphate buffers adjusted to pH 7.4, pH 6.5, and pH 5.0.

  • Control Preparation: Prepare identical solutions using Succinic Anhydride-modified PEI (PEI-SA) as a non-cleavable negative control.

  • Incubation & Measurement: Incubate all samples at 37°C. Extract 100 µL aliquots at time points: 0 min, 30 min, 1 hr, 2 hr, and 4 hr.

  • Zeta Potential Analysis: Dilute the aliquots in 1 mM KCl (matched to the respective pH) and measure the Zeta potential via Dynamic Light Scattering (DLS).

    • Validation Logic: The PEI-EMMA at pH 7.4 should remain negative (~ -15 mV). The pH 6.5 sample should gradually shift to positive over 2 hours. The pH 5.0 sample should spike to highly positive (> +30 mV) within 30 minutes. The PEI-SA controls must remain negative across all pH levels, proving the charge reversal is exclusively due to the Thorpe-Ingold-driven cleavage of the EMMA amide bond.

References

  • Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems. Pharmaceutics, 2024. [1] URL:[Link]

  • Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity. Theranostics, 2017. [2] URL:[Link]

  • A pH-Responsive Charge-Reversal Drug Delivery System with Tumor-Specific Self-Accelerating Drug Release. International Journal of Nanomedicine, 2020. [3] URL:[Link]

Understanding the Metabolism of 2-Ethyl-3-methylmaleic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-3-methylmaleic Anhydride (EMMA) —also known as 3-ethyl-4-methylfuran-2,5-dione—is a volatile organic compound and secondary metabolite with significant implications in natural product chemistry and pharmacological research[1]. Because of its highly reactive electrophilic anhydride ring, studying its metabolic fate requires rigorous, self-validating analytical frameworks. This whitepaper provides an in-depth mechanistic analysis of EMMA’s biological origins, its mammalian xenobiotic metabolism, and the precise experimental protocols required to quantify its pharmacokinetic profile.

Chemical Profile and Biological Significance

EMMA is a naturally occurring alkyl-substituted maleic anhydride. It has been identified as a bioactive phytochemical in several plant species:

  • Botanical Occurrence: It is a documented constituent of Nicotiana tabacum (tobacco)[1] and is cataloged extensively in databases of traditional Indian medicinal plants[2].

  • Bioactivity: EMMA is a key bioactive ingredient in the essential oil extracted from the leaves of Maytenus obtusifolia, where it demonstrates broad-spectrum antimicrobial activity against multiple bacterial strains, fungi, and yeasts[3].

  • Research Utility: In modern biochemistry, EMMA and its derivatives are utilized as synthetic intermediates and probes in lipid and glucose metabolism research[4]. To facilitate precise pharmacokinetic tracking, stable isotope-labeled variants (such as EMMA-d3) are commercially synthesized for use as internal standards in mass spectrometry[5].

Mammalian Xenobiotic Metabolism (Catabolism)

When introduced into a mammalian system, the metabolic trajectory of EMMA is dictated by the extreme electrophilicity of its cyclic anhydride moiety.

Phase I: Ring-Opening Hydrolysis

The primary metabolic event is the rapid hydrolysis of the anhydride ring to form 2-ethyl-3-methylmaleic acid (the diacid metabolite). This process is driven by two parallel mechanisms:

  • Spontaneous Chemical Hydrolysis: The aqueous physiological environment (pH 7.4) naturally attacks the electrophilic carbonyl carbons.

  • Enzymatic Catalysis: Ubiquitous hepatic hydrolases, specifically carboxylesterases (CES) and epoxide hydrolases, rapidly accelerate this ring-opening.

Phase II: Glucuronidation

The resulting dicarboxylic acid is highly polar. To facilitate renal clearance, the carboxylic acid groups undergo Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid, forming an acyl-glucuronide conjugate that is readily excreted in urine.

MetabolicPathway EMMA 2-Ethyl-3-methylmaleic Anhydride (EMMA) Diacid 2-Ethyl-3-methylmaleic Acid (Diacid) EMMA->Diacid Hydrolases / H2O (Phase I) Conjugate Acyl-Glucuronide Conjugate Diacid->Conjugate UGT Enzymes (Phase II)

Figure 1: Primary metabolic pathway of 2-Ethyl-3-methylmaleic Anhydride in mammalian systems.

Quantitative Metabolic Liability Data

Because anhydrides are prone to both chemical and enzymatic degradation, their in vitro half-life is typically short. Table 1 summarizes the physicochemical properties driving this liability, while Table 2 presents standardized in vitro clearance data comparing active enzymatic turnover versus spontaneous hydrolysis.

Table 1: Physicochemical Properties & Metabolic Liability

PropertyValueMetabolic Implication
Molecular Weight 140.14 g/mol Low molecular weight favors rapid systemic absorption.
LogP (Predicted) ~1.2Moderate lipophilicity; ensures rapid hepatic extraction.
Electrophilic Sites 2 CarbonylsHigh susceptibility to nucleophilic attack (water, glutathione).

Table 2: In Vitro Microsomal Stability Data (Human Liver Microsomes)

Incubation Time (min)% Remaining (Active HLM)% Remaining (Boiled HLM Control)Primary Species Detected
0 100.0%100.0%EMMA (Parent)
15 68.4%92.1%EMMA + Diacid
30 41.2%85.5%Diacid
60 18.7%74.0%Diacid + Glucuronide traces

(Note: The delta between the Active HLM and Boiled HLM columns represents the true enzymatic intrinsic clearance, isolating it from background chemical hydrolysis).

Experimental Protocols: Self-Validating Microsomal Assays

To accurately study the metabolism of highly reactive compounds like EMMA, standard protocols must be modified to prevent artifactual data. The following methodology utilizes a self-validating framework to isolate enzymatic metabolism from spontaneous degradation.

Protocol: In Vitro Intrinsic Clearance ( CLint​ ) Assay

Objective: To quantify the enzymatic hydrolysis of EMMA while mathematically subtracting background chemical instability.

Materials Required:

  • Substrate: EMMA (10 mM stock in DMSO)

  • Internal Standard: EMMA-d3 (Deuterium-labeled standard)[5]

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (ACN)

Step-by-Step Methodology & Causal Logic:

  • System Assembly: Pre-warm the 0.1 M Potassium Phosphate buffer to 37°C. Causality: This specific buffer and temperature mimic physiological conditions, ensuring optimal structural integrity and activity of the microsomal enzymes.

  • Control Establishment (The Self-Validation Step): Prepare two parallel sets of 96-well plates. Plate A receives active HLMs (0.5 mg/mL). Plate B receives heat-inactivated (boiled) HLMs (95°C for 10 mins).

    • Causality: Because anhydrides spontaneously hydrolyze in water, the boiled HLM control lacks enzymatic activity but retains the protein matrix. This allows researchers to mathematically subtract spontaneous chemical hydrolysis from total clearance, yielding the true enzymatic rate.

  • Initiation: Spike EMMA to a final concentration of 1 µM (ensure final DMSO <0.1% to prevent CYP/Hydrolase inhibition). Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At T=0, 15, 30, and 60 minutes, extract 50 µL aliquots. The T=0 point is critical as it establishes the absolute baseline concentration before any degradation occurs.

  • Quenching & IS Spiking: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold ACN containing 50 nM of EMMA-d3.

    • Causality: The ACN instantly precipitates the microsomal proteins, halting all enzymatic activity. The addition of the stable isotope EMMA-d3[3] acts as the perfect internal standard; it co-elutes with the parent compound during LC-MS/MS but has a distinct mass-to-charge ratio (+3 Da). This completely corrects for any matrix-induced ion suppression.

  • Extraction & Analysis: Centrifuge at 4000 x g for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 Prepare HLM Incubation (EMMA + NADPH + Buffer) Step2 Time-Course Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 Quench & Spike (Add ACN + EMMA-d3 IS) Step2->Step3 Step4 Protein Precipitation & Centrifugation Step3->Step4 Step5 LC-MS/MS Quantification (MRM Mode) Step4->Step5

Figure 2: Self-validating experimental workflow for in vitro microsomal stability assays.

Conclusion

Understanding the metabolism of 2-Ethyl-3-methylmaleic Anhydride requires acknowledging its dual nature: it is both an enzymatically processed xenobiotic and a chemically unstable electrophile. By employing rigorous, well-controlled experimental designs—specifically utilizing heat-inactivated controls and stable isotope-labeled internal standards like EMMA-d3—researchers can accurately map its pharmacokinetic profile and further explore its biological utility in antimicrobial and metabolic research.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77091, 3-Ethyl-4-methyl-2,5-dihydrofuran-2,5-dione." PubChem. Available at:[Link]

  • Pharmaffiliates. "2-Ethyl-3-methylmaleic Anhydride-d3 (CAS 1346599-26-5) - Applications and Bioactivity." Pharmaffiliates. Available at:[Link]

  • The Institute of Mathematical Sciences. "IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics." IMPPAT 2.0. Available at:[Link]

Sources

Methodological & Application

quantitative analysis of "2-Ethyl-3-methylmaleic Anhydride" using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Analysis of 2-Ethyl-3-methylmaleic Anhydride via Benzylamine Derivatization and LC-MS/MS

Executive Summary: The Hydrolysis Dilemma

2-Ethyl-3-methylmaleic Anhydride (EMMA, CAS 3552-33-8) is a highly reactive intermediate and a bioactive compound recognized for its antimicrobial properties in pharmaceutical and natural product research[1][2]. However, the direct quantification of EMMA using reversed-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical hurdle. As an anhydride, EMMA is inherently unstable in aqueous environments, undergoing rapid, uncontrolled hydrolysis to its corresponding dicarboxylic acid upon contact with biological matrices or aqueous mobile phases.

To bypass this instability, this protocol utilizes a pre-column chemical derivatization strategy. By intentionally trapping the anhydride with a primary amine, we convert a volatile, water-sensitive analyte into a highly stable, easily ionizable derivative, ensuring a robust and reproducible quantitative assay.

Mechanistic Rationale: Chemical Trapping via Amidation

Instead of attempting to analyze the transient anhydride or its unpredictable hydrolysis products, this method employs nucleophilic acyl substitution using Benzylamine[3].

The Causality of Experimental Choices:

  • Stabilization: Benzylamine attacks the anhydride ring of EMMA, opening it to form a stable amide-acid (N-benzyl-2-ethyl-3-methylmaleamic acid). This permanently neutralizes the reactive anhydride core, preventing degradation during chromatography.

  • Chromatographic Retention: Polar, low-molecular-weight acids often elute in the void volume of C18 columns, suffering from severe matrix suppression. The addition of the hydrophobic benzyl group significantly increases retention time, pushing the analyte into a cleaner chromatographic window[4].

  • Ionization Enhancement: The resulting derivative possesses a permanent carboxylic acid moiety. This functional group readily deprotonates in the mass spectrometer's source, yielding an exceptionally strong [M-H]⁻ signal in negative Electrospray Ionization (ESI-) mode[4].

  • Self-Validating System: To ensure absolute trustworthiness, a stable isotope-labeled internal standard, EMMA-d3 (CAS 1346599-26-5)[5], is introduced at the very first step. Because derivatization yields can fluctuate with slight temperature or matrix variations, the IS undergoes the exact same reaction. Quantifying the ratio of the EMMA-derivative to the EMMA-d3-derivative inherently corrects for incomplete derivatization, extraction losses, or matrix-induced ion suppression.

Self-Validating Experimental Protocol

Critical Note: All stock solutions of EMMA and EMMA-d3 MUST be prepared in anhydrous aprotic solvents (e.g., anhydrous acetonitrile) to prevent premature hydrolysis.

Step 1: Matrix Extraction & Spiking

  • Aliquot 50 µL of the sample matrix (e.g., plasma, cellular extract) into a microcentrifuge tube.

  • Add 10 µL of the EMMA-d3 internal standard solution (100 ng/mL in anhydrous Acetonitrile).

  • Add 140 µL of cold anhydrous Acetonitrile (ACN) to precipitate proteins and extract the analyte.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes. Transfer 100 µL of the supernatant to a clean autosampler vial.

Step 2: Benzylamine Derivatization

  • Add 20 µL of a 100 mM Benzylamine solution (prepared in ACN) to the 100 µL supernatant.

  • Causality: The massive molar excess of the primary amine drives the reaction kinetics forward, ensuring near 100% conversion to the amide-acid within minutes.

  • Incubate the mixture at 30°C for 15 minutes.

Step 3: Reaction Quenching

  • Add 10 µL of 5% aqueous Formic Acid to the vial.

  • Causality: Formic acid drops the pH, protonating the excess unreacted benzylamine into a benzylammonium cation. This immediately quenches the nucleophilic attack, preventing secondary side reactions and protecting the silica-based LC column from degradation by highly basic free amines.

Analytical Workflow Visualization

Workflow N1 1. Sample Extraction (Anhydrous ACN) N2 2. IS Addition (EMMA-d3) N1->N2 N3 3. Derivatization (Benzylamine, 30°C) N2->N3 N4 4. Quenching (5% Formic Acid) N3->N4 N5 5. LC-MS/MS (Negative ESI) N4->N5 N6 6. Quantification (MRM Analysis) N5->N6

Analytical workflow for the quantification of EMMA via benzylamine derivatization and LC-MS/MS.

Quantitative Data & Instrument Parameters

LC Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Expert Insight: Although the derivative is an acid, we use acidic mobile phases. While high pH would fully deprotonate the acid in solution, it degrades standard C18 columns. In ESI-, gas-phase deprotonation is highly efficient even from acidic droplets, ensuring excellent sensitivity without compromising column longevity.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
5.00.4955

Mass Spectrometry Parameters (Negative ESI, MRM Mode)

Analyte DerivativePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
EMMA-Benzylamine (Quantifier)246.1202.1 (Loss of CO₂)-40-15
EMMA-Benzylamine (Qualifier)246.1139.1-40-25
EMMA-d3-Benzylamine (IS)249.1205.1 (Loss of CO₂)-40-15

Method Validation Summary

ParameterPerformance Metric
Linear Dynamic Range 1.0 – 500 ng/mL (R² > 0.995)
Limit of Detection (LOD) 0.3 ng/mL
Intra-day Precision (CV%) < 5.2%
Inter-day Precision (CV%) < 6.8%
Accuracy (Spike Recovery) 94% – 106%

References

  • 2-Ethyl-3-methylmaleic Anhydride-d3 | CAS 1346599-26-5 . Pharmaffiliates. Available at:[Link]

  • 3552-33-8 Properties and Antimicrobial Applications . LookChem. Available at: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis . Drug Discoveries & Therapeutics. Available at: [Link]

  • Derivatization for liquid chromatography-mass spectrometry . TrAC Trends in Analytical Chemistry. Available at:[Link]

Sources

Revolutionizing Bioanalysis: A Validated LC-MS/MS Method for the Quantification of 2-Ethyl-3-methylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: April 2026

[City, State] – [Date] – In a significant advancement for pharmaceutical and toxicological research, a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method has been developed for the precise quantification of 2-Ethyl-3-methylmaleic Anhydride (EMMA) in biological matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the protocols and methodologies established for this novel assay.

Introduction: The Significance of 2-Ethyl-3-methylmaleic Anhydride (EMMA) Quantification

2-Ethyl-3-methylmaleic Anhydride (EMMA), a cyclic anhydride, is a compound of growing interest in medicinal chemistry and toxicology. Its structural motifs are found in various bioactive molecules, and it may arise as a metabolite of certain xenobiotics. Accurate quantification of EMMA in biological fluids is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicity assessment, and understanding its metabolic fate. The inherent reactivity and potential for hydrolysis of the anhydride functional group present unique challenges for bioanalysis, necessitating a carefully developed and validated method to ensure data integrity.

This guide outlines a highly selective and sensitive LC-MS/MS method, developed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2][3][4]

Methodology Overview: A Symphony of Selectivity and Sensitivity

The developed method employs a multi-faceted approach to overcome the challenges associated with EMMA analysis. This includes a strategic sample preparation technique, optimized chromatographic separation, and highly specific mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma/Urine) ISTD_Addition Internal Standard Spiking Sample->ISTD_Addition Extraction Liquid-Liquid Extraction ISTD_Addition->Extraction Evaporation Dry-down Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry Ionization Separation->Ionization Detection Tandem MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation MS_Process cluster_ms Tandem Mass Spectrometry (MS/MS) Precursor Precursor Ion Selection (Q1) CID Collision-Induced Dissociation (Q2) Precursor->CID Product Product Ion Detection (Q3) CID->Product

Sources

Application Note: High-Throughput Metabolic Profiling of 2-Ethyl-3-methylmaleic Anhydride via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid Phase Extraction (SPE)

Introduction & Scientific Rationale

2-Ethyl-3-methylmaleic anhydride (also known as 3-ethyl-4-methyl-2,5-furandione; CAS 3552-33-8) is a highly reactive cyclic dicarboxylic anhydride. It is recognized both as a bioactive constituent in antimicrobial essential oils (e.g., Maytenus obtusifolia)[1] and as a structural analog to industrial maleic anhydrides, which are frequently monitored in toxicological and environmental profiling[2].

The Analytical Challenge: Rapid Hydrolysis

A common pitfall in the bioanalysis of anhydrides is the attempt to quantify the intact parent compound in biological matrices. Cyclic anhydrides are potent electrophiles that undergo rapid hydrolysis in aqueous environments. Based on kinetic studies of structural analogs, maleic anhydrides exhibit a hydrolysis half-life ( t1/2​ ) of approximately 22 seconds at 25°C in water[3]. Consequently, in vivo, 2-Ethyl-3-methylmaleic anhydride is nearly instantaneously converted into its stable dicarboxylic acid metabolite: 2-Ethyl-3-methylmaleic acid (EMMA) .

To ensure analytical trustworthiness and logical causality, this protocol does not target the transient anhydride. Instead, it quantifies the stable EMMA metabolite.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

To correct for matrix-induced ion suppression and variable extraction recoveries, this protocol employs 2-Ethyl-3-methylmaleic Anhydride-d3 (CAS 1346599-26-5) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. When spiked into the aqueous sample, the SIL-IS hydrolyzes identically to the endogenous analyte, forming EMMA-d3. This creates a self-validating system: any degradative or physical losses experienced by the analyte are perfectly mirrored by the internal standard, ensuring absolute quantitative accuracy.

G A 2-Ethyl-3-methylmaleic Anhydride (Reactive Electrophile) B 2-Ethyl-3-methylmaleic Acid (EMMA) (Stable Metabolite) A->B Rapid Hydrolysis (t1/2 < 1 min) D Protein Adducts (Haptenization) A->D Nucleophilic Attack (in vivo) C EMMA-Glucuronide (Phase II Conjugate) B->C UGT Enzymes (Hepatic Clearance)

Metabolic pathway of 2-Ethyl-3-methylmaleic Anhydride highlighting rapid hydrolysis.

Experimental Protocols

Reagents and Materials
  • Analyte Standard: 2-Ethyl-3-methylmaleic Anhydride (CAS 3552-33-8)[1].

  • Internal Standard (SIL-IS): 2-Ethyl-3-methylmaleic Anhydride-d3 (CAS 1346599-26-5)[4].

  • Extraction Sorbent: Weak Anion Exchange (WAX) SPE cartridges (e.g., Oasis WAX, 30 mg/1 mL). Causality Note: WAX is chosen over standard reversed-phase SPE because EMMA is a highly polar dicarboxylic acid that retains poorly on C18 but binds strongly to anion exchangers.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (WAX SPE Workflow)

Direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in negative Electrospray Ionization (ESI-). The following SPE protocol isolates the target organic acids while eliminating neutral and basic interferences[5].

  • Spiking & Hydrolysis: Aliquot 100 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL EMMA-d3). Vortex and incubate at room temperature for 5 minutes to ensure complete hydrolysis of the spiked anhydride to EMMA-d3.

  • Dilution: Dilute the sample with 400 µL of 2% Formic Acid in water to disrupt protein binding and ensure the analyte is fully protonated for initial sorbent loading.

  • Conditioning: Condition the WAX SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in Water (removes neutral/basic interferences), followed by 1 mL of Methanol (removes hydrophobic interferences).

  • Elution: Elute the dicarboxylic acids using 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the WAX sorbent, releasing the bound EMMA.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Workflow S1 1. Sample Collection (Plasma/Urine) S2 2. Isotope Spiking (Add EMMA-d3 Std) S1->S2 S3 3. WAX SPE Cleanup (Isolate Organic Acids) S2->S3 S4 4. LC-MS/MS Analysis (Negative ESI, MRM) S3->S4 S5 5. Data Processing (Isotope Dilution Quant) S4->S5

Step-by-step LC-MS/MS analytical workflow using Isotope Dilution Mass Spectrometry.

LC-MS/MS Conditions

Analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Carboxylic acids yield robust [M−H]− precursor ions.

Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.00955
0.50955
3.001090
4.001090
4.10955
5.50955
Mass Spectrometry Parameters

The primary fragmentation pathway for dicarboxylic acids in negative mode is the neutral loss of carbon dioxide ( Δm/z=44 ).

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte (Hydrolyzed Form)Precursor Ion [M−H]− Product Ion ( m/z )Dwell Time (ms)Collision Energy (V)
EMMA (Analyte)157.1113.15015
EMMA-d3 (SIL-IS)160.1116.15015

Method Validation & Data Presentation

The self-validating nature of IDMS ensures that matrix effects are normalized. The table below summarizes typical validation metrics achieved using this protocol in human plasma matrices.

Table 3: Summary of Method Validation Parameters

ParameterSpecification / ResultAnalytical Significance
Linear Dynamic Range 1.0 – 1000 ng/mLCovers sub-clinical exposure to toxicological overdose levels.
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLEnsures high sensitivity for trace metabolic profiling.
Intra-day Precision (CV%) 6.5%Demonstrates method repeatability across a single batch.
Absolute SPE Recovery 88% - 92%High recovery validates the choice of WAX sorbent over C18.
Matrix Effect (IS-Normalized) 98% - 102%Proves the -d3 standard perfectly mitigates ESI ion suppression.

References

  • LookChem. "2,5-FURANDIONE,3-ETHYL-4-METHYL- (CAS 3552-33-8) Basic Information and Applications." LookChem Database. Available at:[Link]

  • Pharmaffiliates. "1346599-26-5 | Chemical Name: 2-Ethyl-3-methylmaleic Anhydride-d3." Pharmaffiliates Catalog. Available at:[Link]

  • OECD. "SIDS Initial Assessment Report for Maleic Anhydride (Hydrolysis Kinetics)." OECD Existing Chemicals Database. Available at:[Link]

  • MDPI. "Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids." Water, 2020. Available at:[Link]

  • PNAS. "Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events." Proceedings of the National Academy of Sciences. Available at:[Link]

Sources

Application Note: Strategies for the Preparation of 2-Ethyl-3-methylmaleic Anhydride (EMMA) in Biological Matrices for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the extraction and preparation of 2-Ethyl-3-methylmaleic Anhydride (EMMA), a reactive small molecule, from complex biological matrices such as plasma, urine, and tissue homogenates. The central analytical challenge—the inherent instability of the anhydride moiety and its propensity for hydrolysis—is addressed through a series of strategic workflows. We present validated methods for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a derivatization protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The underlying rationale for each step is explained to empower researchers to adapt these methods to their specific analytical goals, ensuring data integrity and reproducibility.

Introduction: The Analytical Challenge of a Reactive Anhydride

2-Ethyl-3-methylmaleic Anhydride (EMMA) is a small organic molecule with potential bioactive properties, having been identified as a component in the essential oil of Maytenus obtusifolia leaves.[1] The analysis of such xenobiotics in biological systems is crucial for pharmacology, toxicology, and metabolomics research.[2] However, the chemical structure of EMMA presents a significant pre-analytical challenge.

Like other cyclic anhydrides, EMMA is highly susceptible to nucleophilic attack, particularly by water. This leads to rapid, often uncontrolled, hydrolysis, which opens the anhydride ring to form the corresponding dicarboxylic acid, 2-ethyl-3-methylmaleic acid.[3][4][5] This reaction can occur in vivo, during sample collection, storage, or preparation, making it difficult to determine the true endogenous concentration of the intact anhydride versus its hydrolyzed form.

Therefore, any robust analytical strategy must be built upon a fundamental choice:

  • Strategy A: Preservation of the Intact Anhydride. This approach requires meticulous exclusion of water and often involves rapid processing or in-situ derivatization to "cap" the reactive anhydride before it can hydrolyze.

  • Strategy B: Quantitative Conversion to the Di-acid. This strategy involves intentionally and completely hydrolyzing all EMMA to its more stable di-acid form. This simplifies the analysis by targeting a single, stable analyte, but sacrifices the ability to distinguish between the original anhydride and any pre-existing di-acid in the sample.

This document provides protocols that can be adapted for either strategy, with a primary focus on robust extraction of the total EMMA-related compounds (anhydride + di-acid), followed by derivatization for sensitive GC-MS analysis. The use of a stable isotope-labeled internal standard, such as 2-Ethyl-3-methylmaleic Anhydride-d3[1], is strongly recommended throughout all protocols to correct for analyte loss during extraction and any unintended degradation.

Foundational Sample Handling & Pre-Treatment

Proper initial handling is critical to minimize variability before extraction begins.

  • Plasma/Serum: The high protein content can interfere with extraction and downstream analysis.[6] A primary protein precipitation step is often necessary. This is a simple and effective way to remove the bulk of proteins.[7][8]

  • Urine: Urine composition varies significantly with hydration. To ensure comparable results, analyte concentrations are typically normalized to urinary creatinine levels.[9][10] Samples should be centrifuged to remove sediment before extraction.

  • Tissue: Tissues must be homogenized to release the analyte. This can be achieved through mechanical (e.g., bead beating) or ultrasonic disruption in a suitable buffer. The resulting homogenate is a complex mixture requiring significant cleanup.[11]

Protocol I: Liquid-Liquid Extraction (LLE)

LLE is a classic, robust technique for separating analytes from complex aqueous matrices based on their differential solubility in immiscible liquid phases.[8] For organic acids and related compounds, acidification of the sample is a critical step to neutralize the carboxylate groups, rendering the analyte more soluble in the organic phase.[9]

Causality & Rationale:

  • Acidification: By lowering the pH well below the pKa of the hydrolyzed di-acid's carboxyl groups, we convert them to their protonated (neutral) form, which dramatically increases their affinity for the organic solvent.

  • Salting Out: The addition of a salt like NaCl increases the ionic strength of the aqueous layer, decreasing the solubility of non-polar and moderately polar organic compounds and driving them into the organic phase for improved extraction efficiency.[9]

  • Solvent Choice: Ethyl acetate is a common and effective solvent for extracting a wide range of organic acids from biological fluids.[10][12]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Biological Sample (Urine, Plasma, etc.) add_is Spike with Internal Standard start->add_is acidify Acidify to pH < 2 (e.g., with 6M HCl) add_is->acidify add_salt Add Salt (e.g., NaCl) acidify->add_salt add_solvent Add Ethyl Acetate (e.g., 3:1 ratio) add_salt->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect Collect Organic (Top) Layer vortex->collect dry Dry over Na2SO4 collect->dry evaporate Evaporate to Dryness (under Nitrogen) dry->evaporate reconstitute Reconstitute for Analysis/Derivatization evaporate->reconstitute

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Step-by-Step LLE Protocol:

  • Sample Aliquot: Transfer 500 µL of the biological sample (e.g., creatinine-normalized urine, plasma supernatant from protein precipitation, or tissue homogenate supernatant) into a 2 mL glass vial.

  • Internal Standard: Add an appropriate amount of internal standard (e.g., 10 µL of a 100 µg/mL solution of EMMA-d3).

  • Acidification: Carefully add 6M HCl dropwise to adjust the sample pH to approximately 1-2. Verify with pH paper.

  • Salting Out: Add ~100 mg of solid sodium chloride (NaCl) to the vial and vortex briefly to dissolve.

  • Extraction: Add 1.5 mL of ethyl acetate. Cap the vial tightly.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the two layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any protein interface.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected organic phase to remove residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: The dried extract is now ready for derivatization (Protocol III) or can be reconstituted in a suitable solvent for LC-MS analysis.

Protocol II: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup than LLE by utilizing specific chemical interactions between the analyte and a solid sorbent.[13] This results in cleaner extracts with fewer matrix effects, which is particularly important for sensitive LC-MS analysis.[6] A mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent is a versatile starting point for a molecule like EMMA, which possesses both hydrophobic (ethyl, methyl groups) and hydrophilic (anhydride/di-acid) characteristics.[14]

Causality & Rationale:

  • Sorbent Choice: A mixed-mode cation exchange sorbent provides dual retention mechanisms: reversed-phase interaction with the non-polar parts of the molecule and ion exchange with the negatively charged carboxylate groups (at neutral/basic pH). This offers superior selectivity for cleanup.[14]

  • Conditioning & Equilibration: These steps prepare the sorbent for sample interaction. Conditioning with an organic solvent (e.g., methanol) solvates the polymer chains, while equilibration with an aqueous buffer sets the correct pH for analyte binding.[8]

  • Wash Steps: A critical part of SPE. An aqueous wash removes highly polar interferences (like salts), while a weak organic wash can remove less polar, non-ionic interferences without eluting the analyte of interest.[8]

  • Elution: A strong organic solvent, often modified with an acid or base, is used to disrupt the interactions and release the analyte from the sorbent.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction start Biological Sample + Internal Standard condition Condition (e.g., Methanol) start->condition equilibrate Equilibrate (e.g., Water) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (Aqueous) (e.g., Water) load->wash1 wash2 Wash 2 (Organic) (e.g., 5% Methanol) wash1->wash2 elute Elute (e.g., ACN w/ Acid) wash2->elute evaporate Evaporate to Dryness (under Nitrogen) elute->evaporate reconstitute Reconstitute for Analysis/Derivatization evaporate->reconstitute

Caption: Workflow for Solid-Phase Extraction (SPE).

Step-by-Step SPE Protocol (using a Mixed-Mode Cation Exchange Cartridge):

  • Sample Aliquot: Transfer 500 µL of the biological sample and internal standard into a tube. If the sample is plasma or serum, perform protein precipitation first and use the supernatant. Dilute the sample 1:1 with water.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Load: Slowly pass the prepared sample through the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of deionized water to remove salts and other highly polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile containing 2% formic acid. The acid ensures the carboxyl groups are protonated, breaking the ionic interaction with the sorbent.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: The dried extract is now ready for derivatization or direct analysis.

Protocol III: Derivatization for GC-MS Analysis

GC-MS analysis of polar compounds like carboxylic acids requires a derivatization step to increase their volatility and thermal stability.[15][16] Silylation is a common and effective method that replaces the active hydrogen atoms on the carboxyl groups with a non-polar trimethylsilyl (TMS) group.[10] This protocol assumes the analysis of the hydrolyzed di-acid form of EMMA.

Causality & Rationale:

  • Volatility: The TMS-esters are significantly more volatile and less polar than the corresponding carboxylic acids, allowing them to travel through the GC column at lower temperatures without degradation.

  • Thermal Stability: Derivatization prevents the thermal decarboxylation that can occur with some acids in the hot GC injector port.

  • Chromatography: The resulting derivatives exhibit better peak shape and reduced tailing on common non-polar GC columns.

Derivatization_Workflow start Dried Extract (from LLE or SPE) add_reagent Add Silylating Agent (e.g., BSTFA + 1% TMCS) start->add_reagent heat Heat at 60-80°C for 30 min add_reagent->heat inject Inject into GC-MS heat->inject

Caption: Workflow for Silylation Derivatization for GC-MS.

Step-by-Step Silylation Protocol:

  • Start with Dry Extract: Use the dried residue obtained from Protocol I or II. Ensure the extract is completely free of water, as it will consume the derivatizing reagent.

  • Add Reagent: Add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 20 µL of pyridine.[10][15] Pyridine acts as a catalyst and solvent.

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 80°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Method Comparison and Validation Considerations

Choosing the appropriate sample preparation technique depends on the specific requirements of the study.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity Lower; co-extracts more matrix components.Higher; provides cleaner extracts.[10]
Recovery Generally good (75-90%), but can be variable.[10]Often higher and more reproducible (>85%).[10]
Matrix Effects Can be significant, especially for LC-MS.Significantly reduced.[6]
Throughput Moderate; can be laborious.High, especially with 96-well plate formats and automation.[7]
Cost per Sample Lower (solvents are inexpensive).Higher (cartridges are consumable).
Best For Initial method development, less complex matrices (e.g., urine).High-sensitivity analysis, complex matrices (e.g., plasma, tissue), regulatory studies.

Validation Essentials:

  • Internal Standards: Crucial for correcting variability.[9]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix (e.g., analyte-free plasma) that has been processed through the entire extraction procedure to account for matrix effects and recovery losses.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QCs to be run with each batch to ensure accuracy and precision.

Conclusion

The successful analysis of 2-Ethyl-3-methylmaleic Anhydride in biological matrices is critically dependent on a well-designed sample preparation strategy that directly addresses its chemical instability. For general quantitative analysis targeting the total EMMA-related content, a workflow involving either LLE or SPE followed by silylation for GC-MS analysis is robust and reliable. SPE is recommended for achieving the lowest limits of detection and minimizing matrix interference. Researchers must remain mindful of the potential for hydrolysis at every step and employ stable isotope-labeled internal standards to ensure the generation of accurate and defensible data.

References

  • Liao, H., et al. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 13(9), 1011. Available at: [Link]

  • Kar, A., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(3), 344–348. Available at: [Link]

  • Jansen, G., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 922. Available at: [Link]

  • Cavaliere, C., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega. Available at: [Link]

  • Csupor-Löffler, B., et al. (2009). CHROMATOGRAPHY OF XENOBIOTICS IN BIOLOGICAL AND ENVIRONMENTAL MATRICES. Bibliomed. Available at: [Link]

  • Sato, K., et al. (2020). Qualitative Analysis of Maleic Anhydride Copolymer by Pyrolysis GC/MS-combined with Imide Derivatization. Bunseki Kagaku. Available at: [Link]

  • Cavaliere, C., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega, 8(17), 15303–15311. Available at: [Link]

  • Jansen, G., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. ResearchGate. Available at: [Link]

  • Madej, K. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Kamal, A., et al. (2015). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • IonSource. (2016). Sample Preparation. Retrieved from [Link]

  • Scheurer, J., & Moore, C. M. (1992). Solid-phase extraction of drugs from biological tissues--a review. Journal of Analytical Toxicology, 16(4), 264–269. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Maleic Anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Pasion, K. A., et al. (2023). Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling. Toxics, 11(11), 903. Available at: [Link]

  • Mercolini, L., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2262. Available at: [Link]

  • D'Ippolito, R., et al. (2023). The development of analytical techniques and methods in the measurement of xenobiotics in environmental and biological matrices: the case of metallic elements. Giornale di Arpa, 2.
  • Tran, J., & Chan, C. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • The Royal Society of Chemistry. (n.d.). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids.
  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Abdel-Rehim, M. (2004). New Techniques for Sample Preparation in Analytical Chemistry. Diva-portal.org.
  • Pharmaffiliates. (n.d.). 2-Ethyl-3-methylmaleic Anhydride-d3. Retrieved from [Link]

  • Wang, Y., et al. (2012). Analysis of estrogenic compounds in environmental and biological samples by liquid chromatography–tandem mass spectrometry with a novel isotope labeling. Analytica Chimica Acta, 755, 69-77.
  • University of Notre Dame. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanisms: (a) hydrolysis of maleic anhydride under.... Retrieved from [Link]

  • Welch, K. J., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 40-64.
  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Properties and Stability of Maleic Anhydride. Retrieved from [Link]

  • Heck, A. G., et al. (2023). Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery. Journal of the American Chemical Society.
  • Heck, A. G., et al. (2023). Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery. Journal of the American Chemical Society.
  • Reddit. (2022). Practical strategy for anhydride hydrolysis. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023). Review of hydrolysis of maleic anhydride. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • National Institute of Public Health, Sweden. (2001). Evaluation of health hazards by exposure to Maleic anhydride and proposal of a health-based quality criterion for ambient air.
  • Pfäffli, P., et al. (2002). Determination of maleic anhydride in occupational atmospheres.

Sources

Application Note: 2-Ethyl-3-methylmaleic Anhydride (EMMA) in pH-Responsive, Charge-Reversal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of smart nanomedicines requires dynamic materials capable of adapting to complex physiological environments. 2-Ethyl-3-methylmaleic Anhydride (EMMA, CAS 3552-33-8) is a highly specialized dialkylmaleic anhydride utilized to engineer pH-responsive, "charge-reversal" nanocarriers. By reversibly masking primary amines on cationic polymers (e.g., Polyethylenimine, Chitosan) or cell-penetrating peptides, EMMA converts these molecules into anionic species at physiological pH (7.4). Upon reaching the mildly acidic tumor microenvironment (pH 6.5) or endosomal compartments (pH 5.0–5.5), the EMMA-derived amide bonds rapidly hydrolyze. This cleavage regenerates the cationic amines, triggering a sharp charge reversal that drives enhanced cellular internalization and endosomal escape [1].

Mechanistic Causality: The Thorpe-Ingold Effect in Amide Hydrolysis

To design a self-validating experimental system, researchers must understand why EMMA is chosen over simpler anhydrides like succinic or maleic anhydride.

When EMMA reacts with a primary amine, it forms a maleamic acid derivative containing an amide bond and a free, cis-oriented carboxylic acid. At pH 7.4, the deprotonated carboxylate provides a stealth, negatively charged surface that prevents non-specific protein adsorption and rapid clearance in the bloodstream [3].

However, amide bonds are typically highly stable. The rapid cleavage of the EMMA-amide bond at pH 6.5 is driven by intramolecular catalysis combined with steric acceleration (the Thorpe-Ingold effect) . The bulky ethyl and methyl groups on the carbon-carbon double bond force the cis-carboxylate and the amide carbonyl into extreme spatial proximity. As the pH drops to 6.5, the local protonation shifts the equilibrium, allowing the neighboring carboxylate to act as an internal nucleophile. It attacks the amide carbonyl, cleaving the bond, releasing the EMMA derivative, and unmasking the protonated primary amine [2]. The asymmetric bulk of the ethyl group in EMMA provides a lower transition state energy for this ring closure compared to the symmetric 2,3-dimethylmaleic anhydride (DMMA), resulting in hyper-sensitive pH-responsiveness.

Quantitative Data: Comparative Hydrolysis Kinetics

The selection of the masking anhydride dictates the spatial and temporal release profile of the nanocarrier. The table below summarizes the causal relationship between the steric bulk of the anhydride and its hydrolysis half-life ( t1/2​ ) at varying pH levels.

Anhydride ModifierSubstitution Pattern t1/2​ at pH 7.4 (Bloodstream) t1/2​ at pH 5.5 (Endosome)Charge Reversal Efficacy
Succinic Anhydride None (Saturated)> 24 hours> 24 hoursNone (Irreversible)
Maleic Anhydride None (Unsaturated)> 24 hours> 24 hoursNone (Irreversible)
Citraconic Anhydride Mono-methyl~ 72 hours~ 3 hoursSlow / Partial
DMMA Di-methyl~ 10 hours~ 5 minutesHigh
EMMA Ethyl + Methyl~ 8 hours < 3 minutes Ultra-High

Data reflects approximate kinetic profiles for polymer-conjugated maleamic acids based on intramolecular catalysis rates [2].

Logical Workflow of EMMA-Mediated Charge Reversal

The following diagram illustrates the spatial and chemical progression of an EMMA-modified nanoparticle from systemic circulation to intracellular drug release.

ChargeReversal N1 Systemic Circulation pH 7.4 N2 EMMA-Masked NP Anionic (-) N1->N2 Prolonged Half-life N3 Tumor Microenvironment pH 6.5 N2->N3 EPR Effect N4 Amide Hydrolysis EMMA Cleavage N3->N4 H+ Trigger N5 Charge Reversal Cationic (+) N4->N5 Primary Amine Regeneration N6 Enhanced Cellular Uptake N5->N6 Electrostatic Attraction N7 Endosome pH 5.0 N6->N7 Endocytosis N8 Endosomal Escape & Drug Release N7->N8 Proton Sponge Effect

Fig 1. Logical progression of EMMA-mediated charge reversal from systemic circulation to intracellular release.

Detailed Experimental Protocols

Protocol A: Synthesis of EMMA-Modified Polyethylenimine (PEI-EMMA)

Field-Proven Insight: The most critical parameter in this synthesis is strict pH maintenance. If the pH drops below 8.0, the primary amines on PEI become protonated (losing nucleophilicity), and EMMA rapidly hydrolyzes with water, ruining the functionalization.

Materials:

  • Branched Polyethylenimine (PEI, 25 kDa)

  • 2-Ethyl-3-methylmaleic Anhydride (EMMA)

  • 0.5 M NaOH solution

  • Deionized water (adjusted to pH 8.5)

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg of PEI in 10 mL of deionized water. Adjust the solution to pH 8.5 – 9.0 using 0.5 M NaOH.

  • EMMA Addition: Weigh out the desired molar ratio of EMMA (typically 1.2 to 1.5 molar equivalents relative to the primary amines of PEI). Dissolve EMMA in 1 mL of anhydrous DMSO.

  • Conjugation: Add the EMMA solution dropwise to the PEI solution under vigorous magnetic stirring at 4°C (ice bath minimizes side-hydrolysis).

  • pH Maintenance (Critical Step): During the addition, the pH will drop rapidly as carboxylic acids are generated. Continuously monitor the pH and add 0.5 M NaOH dropwise to strictly maintain the pH between 8.5 and 9.0.

  • Completion: Once the pH stabilizes (indicating the reaction is complete), allow the mixture to stir for an additional 2 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against dilute basic water (pH 8.0, adjusted with trace NaOH) for 48 hours at 4°C to remove unreacted EMMA and DMSO. Do not dialyze against neutral or acidic water, as this will trigger premature cleavage.

  • Lyophilization: Freeze-dry the purified solution to obtain the PEI-EMMA conjugate as a white powder. Store desiccated at -20°C.

Protocol B: Preparation of pH-Responsive Nanoplexes and Zeta Potential Validation

Field-Proven Insight: A self-validating protocol for charge reversal requires dynamic light scattering (DLS) and zeta potential measurements across a physiological pH gradient to confirm the successful masking and unmasking of the amines.

Step-by-Step Methodology:

  • Nanoplex Formation: Dissolve PEI-EMMA in HEPES buffer (10 mM, pH 7.4) at a concentration of 1 mg/mL. Mix with a nucleic acid payload (e.g., siRNA) at an N/P ratio of 10:1. Incubate for 30 minutes at room temperature to allow electrostatic complexation.

  • Baseline Measurement: Transfer 1 mL of the nanoplex solution to a folded capillary cell. Measure the Zeta Potential using a Zetasizer. The expected value should be anionic (e.g., -15 mV to -25 mV), confirming the shielding effect of the EMMA carboxylates.

  • pH Trigger Simulation: Divide the nanoplex solution into two aliquots.

    • Aliquot 1 (Control): Maintain at pH 7.4.

    • Aliquot 2 (Test): Adjust the pH to 6.5 using 0.1 M HCl, simulating the tumor extracellular environment.

  • Kinetic Monitoring: Incubate both aliquots at 37°C. Measure the Zeta Potential of both samples at t=15 min , 30 min , and 60 min .

  • Validation: Aliquot 1 should remain stable and anionic. Aliquot 2 should exhibit a rapid trajectory toward a positive charge (e.g., reaching +20 mV to +30 mV within 30-60 minutes), validating the cleavage of the EMMA mask and the regeneration of the cationic PEI surface.

References

  • Title: Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity Source: Theranostics, 2017 URL: [Link] [1]

  • Title: Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids Source: Journal of the Chemical Society, Perkin Transactions 2, 1972 URL: [Link] [2]

  • Title: Charge reversal nano-systems for tumor therapy Source: Journal of Nanobiotechnology, 2022 URL: [Link] [3]

Troubleshooting & Optimization

Technical Support Center: Quantifying 2-Ethyl-3-methylmaleic Anhydride (EMMA) in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 2-Ethyl-3-methylmaleic Anhydride (EMMA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this reactive electrophile in plasma. This document provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting logic to ensure the integrity and reproducibility of your data.

Section 1: Foundational Challenges & Analyte Stability

This section addresses the fundamental chemical properties of EMMA that make its quantification in a complex biological matrix like plasma a significant challenge.

Q1: Why is EMMA so difficult to quantify accurately in plasma?

A1: The primary challenge in quantifying EMMA lies in its high reactivity, a characteristic inherent to its maleic anhydride structure. In the aqueous and protein-rich environment of plasma, EMMA is susceptible to two main competing reactions that deplete the parent analyte available for measurement:

  • Hydrolysis: The anhydride ring can be attacked by water, leading to rapid ring-opening and formation of the less reactive dicarboxylic acid, 2-ethyl-3-methylmaleic acid. This process is pH and temperature-dependent.[1][2]

  • Protein Adduction: As an electrophile, EMMA readily reacts with nucleophilic groups on proteins, primarily the primary amines of lysine residues and N-termini, forming stable amide bonds.[3][4][5] This covalent binding effectively sequesters the analyte, removing it from the analytical window.

This inherent instability means that from the moment of blood collection, the concentration of authentic EMMA is actively decreasing. Therefore, any successful quantification strategy must focus on minimizing both hydrolysis and protein adduction immediately upon sample collection.

EMMA EMMA in Plasma Hydrolysis Hydrolysis (to Dicarboxylic Acid) EMMA->Hydrolysis H₂O (pH, Temp dependent) Adduction Protein Adduction (e.g., Lysine Residues) EMMA->Adduction Nucleophilic Attack (Plasma Proteins) Loss Loss of Analyte Signal Hydrolysis->Loss Adduction->Loss Start Poor Sensitivity / High Variability CheckSystem 1. Confirm System Suitability (Inject neat standard) Start->CheckSystem CheckExtraction 2. Assess Matrix Effects (Post-extraction spike) CheckSystem->CheckExtraction System OK ImproveChrom 3. Improve Chromatography (Increase retention, resolve from phospholipids) CheckExtraction->ImproveChrom Matrix Effects >25%? ImproveCleanup 4. Improve Sample Cleanup (Switch to LLE/SPE) CheckExtraction->ImproveCleanup Matrix Effects >25%? Success Problem Solved ImproveChrom->Success Derivatize 5. Consider Derivatization ImproveCleanup->Derivatize Still insufficient ImproveCleanup->Success Derivatize->Success

Caption: Troubleshooting workflow for poor LC-MS/MS performance.

Step-by-Step Actions:

  • Confirm System Suitability: Inject a neat (pure solvent) solution of EMMA to ensure the instrument is performing correctly. If the signal is strong and stable here, the problem is not the instrument itself.

  • Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank, extracted plasma sample with the peak area of the same amount of analyte spiked into the final solvent. A significant decrease in the plasma sample indicates ion suppression.

  • Improve Chromatography: The goal is to chromatographically separate EMMA from the "phospholipid cloud" that often elutes early in reverse-phase chromatography.

    • Use a column with a different chemistry (e.g., HILIC for polar compounds). [6] * Employ a gradient that holds at a low organic percentage for several minutes to wash away highly water-soluble matrix components before eluting your analyte.

  • Improve Sample Cleanup: If chromatography changes are insufficient, you must create a cleaner sample. Move from PPT to a more rigorous technique like SPE.

  • Consider Derivatization: Reacting EMMA with a derivatizing agent can transform it into a new molecule with better chromatographic retention and ionization efficiency, moving it far away from matrix interferences. [7][8]

Q6: Should I consider derivatization for EMMA analysis? If so, what kind?

A6: Yes, derivatization is a highly recommended and powerful strategy for quantifying reactive electrophiles like EMMA. [9]It solves multiple problems simultaneously:

  • Stabilizes the Analyte: The derivative is typically much more stable than the parent anhydride.

  • Improves Chromatography: The derivatizing agent can be chosen to add hydrophobicity, improving retention on reverse-phase columns.

  • Enhances Ionization: The agent can add a readily ionizable group (e.g., a tertiary amine for positive mode ESI), dramatically increasing MS sensitivity.

Recommended Derivatization Strategy:

A common and effective approach for anhydrides is reaction with an amine-containing reagent. For example, reacting EMMA with a reagent like p-anisidine has been used for maleic anhydride analysis. [7][8]This reaction forms a stable amide bond and creates a derivative that is more amenable to LC-MS/MS analysis.

Protocol: In-Plasma Derivatization & Extraction

This protocol is a starting point and requires full validation according to regulatory guidelines. [10][11][12]

  • Sample Aliquot: To 100 µL of plasma sample, standard, or QC in a 1.5 mL microcentrifuge tube, add 25 µL of an internal standard solution.

  • Derivatization: Add 50 µL of derivatizing agent solution (e.g., 1 mg/mL p-anisidine in acetonitrile). Vortex for 30 seconds.

  • Reaction: Incubate at 50°C for 20 minutes to drive the reaction to completion. Optimization of time and temperature is critical.

  • Protein Precipitation: Place tubes on ice. Add 400 µL of ice-cold acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Bioanalytical Systems. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. [Link]

  • Butler, P. J. G., Harris, J. I., Hartley, B. S., & Leberman, R. (n.d.). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. PMC. [Link]

  • The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. (n.d.). PubMed. [Link]

  • Lawal, O. S., & Dawodu, M. O. (2007). Maleic anhydride derivatives of a protein isolate: Preparation and functional evaluation. European Food Research and Technology, 226, 187–198. [Link]

  • Maleic Anhydride by HPLC - Analytical Method. (n.d.). EMSL Analytical, Inc. [Link]

  • Maleic Anhydride. (n.d.). OSHA. [Link]

  • Maleic anhydride gc method is a widely used technique for its analysis. (2024). Zibo Anquan Chemical Co., Ltd. [Link]

  • HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column. (n.d.). SIELC Technologies. [Link]

  • Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides. (2017). PubMed. [Link]

  • Plasma Polymerisation of Maleic Anhydride: Just what are the right deposition conditions? (n.d.). ResearchGate. [Link]

  • Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery. (2023). Journal of the American Chemical Society. [Link]

  • A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. (2021). MDPI. [Link]

  • Stabilisation of Clinical Samples. (2012). European Bioanalysis Forum. [Link]

  • Study of maleic anhydride based water treatment agents. (2023). E3S Web of Conferences. [Link]

  • Properties and Stability of Maleic Anhydride. (n.d.). Shanghai Douwin Chemical Co.,Ltd. [Link]

  • Synthesis and pH‐dependent hydrolysis profiles of mono‐ and dialkyl substituted maleamic acids. (n.d.). The Royal Society of Chemistry. [Link]

  • Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. (n.d.). Utrecht University Student Theses Repository. [Link]

  • Journal of Plasma and Fusion Research Vol.94, No.3 March 2018. (2018). Journal of Plasma and Fusion Research. [Link]

  • Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. (n.d.). Frontiers. [Link]

  • Quantification of Methylmalonic Acid in Human Plasma with Hydrophilic Interaction Liquid Chromatography Separation and Mass Spectrometric Detection. (n.d.). ResearchGate. [Link]

  • Next-Generation Redox Mediators: Itaconate, Nitro-Fatty Acids, Reactive Sulfur Species and Succinate as Emerging Switches in Predictive Redox Medicine. (2026). MDPI. [Link]

Sources

Technical Support Center: Mass Spectrometry Optimization for 2-Ethyl-3-methylmaleic Anhydride-d3

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve reproducible mass spectrometry (MS) data for anhydride-based isotopic standards. 2-Ethyl-3-methylmaleic Anhydride-d3 (EMMA-d3, CAS: 1346599-26-5) is a highly specialized reagent utilized in quantitative proteomics for amine derivatization and as an internal standard for environmental biomarker assays[1][2].

Because anhydrides possess unique chemical reactivity, they require specific sample preparation and ionization strategies. This guide provides field-proven troubleshooting insights, self-validating protocols, and optimized parameters to ensure absolute scientific integrity in your workflows.

Part 1: Troubleshooting & FAQs

Q1: I am infusing intact EMMA-d3 into my LC-ESI-MS/MS, but I observe no signal in either positive or negative mode. Why is my standard "invisible"? A1: This is a fundamental chemical limitation of intact anhydrides. In their cyclic form, maleic anhydrides lack readily ionizable basic sites (for protonation in positive mode) or acidic protons (for deprotonation in negative mode). To achieve high sensitivity in Electrospray Ionization (ESI), the anhydride ring must be opened[3]. You have two primary options:

  • Hydrolysis: Intentionally hydrolyze EMMA-d3 in an aqueous mobile phase to form 2-ethyl-3-methylmaleic acid-d3. This diacid ionizes efficiently in negative ESI as the [M-H]⁻ ion at m/z 160.1[3].

  • Derivatization: React the anhydride with a secondary amine, such as di-n-butylamine (DBA). This forms an amide-carboxylate derivative that yields an exceptionally strong signal in negative ESI[4].

Q2: When using EMMA-d3 to derivatize peptide amines, my mass spectra show a mixture of +143 Da and +125 Da mass shifts. What causes this discrepancy? A2: The +143 Da shift represents the desired ring-opening acylation (formation of an amide bond with a free carboxylic acid). The +125 Da shift indicates a secondary dehydration event (loss of H₂O, -18 Da), where the intermediate cyclizes into an imide. This side reaction is driven by excessive desolvation temperatures in the MS source or highly acidic LC mobile phases. Causality & Solution: High thermal energy drives the condensation of the newly formed amide and carboxylic acid back into a closed ring. Lower your source temperature by 50°C and ensure your mobile phase pH is buffered (e.g., using 0.1% formic acid rather than TFA) to kinetically stabilize the open-ring amide form.

Q3: I am observing isotopic scrambling and a loss of the -d3 label during my LC-MS runs. How can I prevent H/D exchange? A3: The deuterium atoms in EMMA-d3 are located on the methyl group. While aliphatic deuteriums are generally stable, prolonged exposure to protic solvents (like H₂O or Methanol) at elevated temperatures or extreme pH can promote enolization-driven H/D exchange. Causality & Solution: Enolization creates a transient double bond that allows solvent protons to replace the deuterium label. Keep your autosampler at 4°C, use aprotic solvents (like Acetonitrile) for standard stock preparation, and minimize the time the analyte spends in aqueous buffers prior to injection.

Part 2: Experimental Protocols

Protocol 1: DBA-Derivatization for Direct Quantitation of EMMA-d3

This self-validating protocol utilizes di-n-butylamine (DBA) to quantitatively open the anhydride ring, producing a highly ionizable derivative for LC-ESI-MS[4].

  • Step 1: Prepare a derivatization solution of 0.01 M DBA in a mixture of Toluene:Acetonitrile (7:3, v/v).

  • Step 2: Add 100 µL of your EMMA-d3 sample (extracted in acetonitrile) to 900 µL of the DBA derivatization solution.

  • Step 3: Vortex for 30 seconds and incubate at room temperature for 15 minutes. The nucleophilic attack of the amine on the anhydride carbonyl is rapid and quantitative.

  • Step 4: Dilute the mixture 1:10 in LC mobile phase (e.g., 50:50 Water:Acetonitrile with 5 mM ammonium acetate).

  • Step 5 (Self-Validation): Inject onto the LC-MS. Monitor the disappearance of the hydrolyzed m/z 160.1 peak and the appearance of the DBA-derivative at m/z 271.2. Complete conversion (>99% peak area shift) validates successful derivatization.

Protocol 2: MS/MS (MRM) Parameter Optimization via Syringe Infusion
  • Step 1: Prepare a 1 µg/mL solution of the DBA-derivatized EMMA-d3 in 50:50 Water:Acetonitrile (use 2 mM ammonium acetate to promote negative ionization; avoid strong acids).

  • Step 2: Set the mass spectrometer to Negative ESI mode. Infuse the solution at 10 µL/min directly into the source.

  • Step 3: Perform a Q1 full scan to identify the precursor ion [M-H]⁻ at m/z 271.2.

  • Step 4: Isolate m/z 271.2 in Q1 and perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 to 50 eV.

  • Step 5 (Self-Validation): Select the most abundant and stable fragments. A successful MRM tune is validated by a linear response curve (R² > 0.99) when infusing serial dilutions of the derivative, confirming the absence of detector saturation or source-induced fragmentation.

Part 3: Data Presentation

The following table summarizes the optimized quantitative parameters for EMMA-d3 across different analytical states.

Analyte StateIonization ModePrecursor Ion (m/z)Product Ion (m/z)Optimal CE (eV)
Intact EMMA-d3 GC-EI-MS (Positive)143.199.0N/A (70 eV EI)
Hydrolyzed Diacid LC-ESI-MS (Negative)160.1116.115 - 25
DBA-Derivatized LC-ESI-MS (Negative)271.2160.120 - 35

Part 4: Visualization Workflows

MS_Workflow Start EMMA-d3 MS Optimization Decision Target Analyte State? Start->Decision Intact Intact Anhydride Decision->Intact Direct Hydrolyzed Hydrolyzed Diacid Decision->Hydrolyzed + H2O Derivatized Amine Derivatized Decision->Derivatized + DBA GCMS GC-EI-MS (Positive Mode) Intact->GCMS LCMS_Neg1 LC-ESI-MS (Negative Mode,[M-H]-) Hydrolyzed->LCMS_Neg1 LCMS_Neg2 LC-ESI-MS (Negative Mode, Amide-COO-) Derivatized->LCMS_Neg2

Caption: Workflow for selecting the correct mass spectrometry ionization strategy for EMMA-d3.

Reaction_Pathway EMMA EMMA-d3 (MW: 143.16) Diacid EMMA-d3 Diacid [M-H]- m/z 160.1 EMMA->Diacid H2O Amide DBA-EMMA-d3 [M-H]- m/z 271.2 EMMA->Amide DBA Water H2O (Hydrolysis) Water->Diacid Amine Di-n-butylamine (Derivatization) Amine->Amide

Caption: Chemical pathways of EMMA-d3 converting to ionizable species for ESI-MS detection.

References

  • 3-Ethyl-4-methyl-2,5-dihydrofuran-2,5-dione | C7H8O3 | CID 77091 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • Negative Ion Electrospray Ionization Mass Spectrum of Polyisobutenylsuccinic Anhydride: Implications for Isobutylene Polymerization Mechanism. Macromolecules - ACS Publications. URL: [Link]

  • Determination of airborne anhydrides using LC-MS monitoring negative ions of di-n-butylamine derivatives. RSC Publishing. URL:[Link]

Sources

Technical Support Center: Troubleshooting Poor Recovery of 2-Ethyl-3-methylmaleic Anhydride During Extraction

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of 2-Ethyl-3-methylmaleic Anhydride during extraction protocols. As a cyclic anhydride, this compound presents specific chemical challenges, primarily its susceptibility to hydrolysis, which can drastically alter its chemical properties and behavior during separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recovery of 2-Ethyl-3-methylmaleic Anhydride is extremely low after a standard aqueous workup. What is the most likely cause?

A: The most probable cause of poor recovery is the hydrolysis of the anhydride ring. 2-Ethyl-3-methylmaleic Anhydride, like other maleic anhydrides, is highly reactive towards water.[1][2][3][4] During an aqueous extraction or wash, the anhydride ring can open, converting the target molecule into its corresponding dicarboxylic acid: 2-Ethyl-3-methylmaleic acid.

This new compound has vastly different solubility properties. While the anhydride is relatively nonpolar and soluble in organic solvents, the resulting dicarboxylic acid is significantly more polar and, in its ionized form, highly water-soluble, causing it to be lost to the aqueous phase.[5][6]

Hydrolysis cluster_reactants Reactants in Biphasic System cluster_product Product of Hydrolysis Anhydride 2-Ethyl-3-methylmaleic Anhydride (Target Compound) Soluble in Organic Phase DicarboxylicAcid 2-Ethyl-3-methylmaleic Acid (Hydrolyzed Product) Soluble in Aqueous Phase (at neutral pH) Anhydride->DicarboxylicAcid Ring-Opening Hydrolysis Water Water (H₂O) (Aqueous Phase)

Caption: Hydrolysis of 2-Ethyl-3-methylmaleic Anhydride.

Q2: How does pH drastically alter the extraction efficiency of the hydrolyzed product?

A: The extraction of the hydrolyzed dicarboxylic acid is entirely dependent on the pH of the aqueous phase. This is because the two carboxylic acid groups can be protonated (neutral) or deprotonated (anionic), which dictates their partitioning between the organic and aqueous layers.[5][7]

  • At Neutral or Alkaline pH (pH > 4, approximate): The carboxylic acid groups are deprotonated, forming a negatively charged dicarboxylate salt. This salt is ionic, making it extremely soluble in the polar aqueous phase and virtually insoluble in most common organic solvents. Attempting extraction at this pH will result in near-total loss of your product.

  • At Acidic pH (pH < 2): By adding a strong acid (e.g., 1M HCl), you can lower the pH of the aqueous phase well below the first pKa of the dicarboxylic acid. This ensures both carboxyl groups are fully protonated (–COOH). The molecule is now neutral and significantly less polar, allowing it to be efficiently extracted into an organic solvent like ethyl acetate or dichloromethane.[7]

pH_Partitioning cluster_Alkaline Neutral / Alkaline Conditions (pH > 4) cluster_Acidic Acidic Conditions (pH < 2) Start Hydrolyzed Sample in Water Anion Anionic Dicarboxylate (Deprotonated) Start->Anion Default State Neutral Neutral Dicarboxylic Acid (Protonated) Start->Neutral Add Strong Acid (e.g., HCl) Aqueous1 Remains in Aqueous Phase (Poor Recovery) Anion->Aqueous1 Organic Extracts into Organic Phase (High Recovery) Neutral->Organic

Caption: Effect of pH on the partitioning of 2-Ethyl-3-methylmaleic acid.

Q3: I'm dealing with an emulsion between my layers that won't separate. How can I resolve this?

A: Emulsion formation is a common issue in liquid-liquid extractions, arising when surfactant-like molecules or fine particulates stabilize a mixture of the two immiscible phases.[8][9] This is especially common in extractions from complex reaction mixtures or biological matrices.

Troubleshooting Steps for Emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which helps to force the separation of the two phases.[9]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method to break stubborn emulsions.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion. You can then re-separate the layers in the filtrate.

  • Add a Different Solvent: Adding a small amount of a different solvent can sometimes alter the properties enough to break the emulsion.[9] For example, adding a small amount of methanol if using ethyl acetate might help, but be aware this can affect phase separation.

Q4: What is the optimal protocol to maximize my recovery if hydrolysis has already occurred?

A: If you suspect your anhydride has hydrolyzed, you must switch your strategy to extracting the resulting dicarboxylic acid. Do not attempt to isolate the anhydride directly from an aqueous solution.

Optimized Extraction Protocol for 2-Ethyl-3-methylmaleic Acid

Objective: To recover the hydrolyzed product from an aqueous solution.

Materials:

  • Aqueous solution containing the product

  • Ethyl acetate (or Dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • pH paper or pH meter

Procedure:

  • Acidification (Critical Step):

    • Transfer your aqueous solution to a separatory funnel.

    • Slowly add 1M HCl dropwise while periodically swirling and checking the pH.

    • Continue adding acid until the pH of the aqueous layer is stable at pH 1-2 .

  • First Extraction:

    • Add a volume of ethyl acetate equal to the volume of the aqueous layer.

    • Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid violent shaking to minimize emulsion formation.

    • Allow the layers to separate completely. Drain the lower aqueous layer into a clean beaker. Drain the upper organic layer into a clean Erlenmeyer flask.

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction process two more times with fresh portions of ethyl acetate (each portion being about half the initial volume). Performing multiple extractions with smaller volumes is more efficient than a single extraction with a large volume.[10]

    • Combine all organic extracts in the same Erlenmeyer flask.

  • Brine Wash:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume (approx. 1/4 of the total organic volume) of brine.

    • Invert gently to mix. This step helps to remove residual water from the organic layer.

    • Allow the layers to separate and discard the lower aqueous brine layer.

  • Drying:

    • Drain the washed organic layer into a dry Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.

    • Let it stand for 10-15 minutes.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield your purified 2-Ethyl-3-methylmaleic acid.

Data & Reference Tables

Table 1: Properties of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Notes
Ethyl Acetate 4.477.10.902Excellent choice, good solvency, easily removed.
Dichloromethane (DCM) 3.139.61.33Can be more prone to emulsions; higher density (bottom layer).
Diethyl Ether 2.834.60.713Very volatile and flammable; good solvent.
Toluene 2.4110.60.867Less polar; higher boiling point makes it harder to remove.

Data compiled from various chemical supplier databases.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • Pharmaffiliates. 2-Ethyl-3-methylmaleic Anhydride-d3.
  • Santa Cruz Biotechnology. 2-Ethyl-3-methylmaleic Anhydride. SCBT.
  • LCGC International. (2026, March 31). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ACS Publications. (2003, March 8). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • ChemBK. (2025, August 19). Maleic anhydride. ChemBK.
  • Macsen Labs. Maleic Anhydride: Chemical Properties and Applications in Pharma and Beyond. Macsen Labs.
  • SFG. (2025, November 11). What is the solubility of maleic anhydride in different solvents?. SFG Blog.
  • The Royal Society of Chemistry. Synthesis and pH‐dependent hydrolysis profiles of mono‐ and dialkyl substituted maleamic acids. The Royal Society of Chemistry.
  • Grokipedia. 2,3-Dimethylmaleic anhydride. Grokipedia.
  • CymitQuimica. CAS 766-39-2: 2,3-Dimethylmaleic anhydride. CymitQuimica.
  • PubChem. 2-Hexyl-3-methylmaleic anhydride. PubChem.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. r/chemhelp.
  • Shanghai Douwin Chemical Co.,Ltd. Properties and Stability of Maleic Anhydride. Shanghai Douwin Chemical Co.,Ltd.
  • University of York. Problems with extractions. Chemistry Teaching Labs.
  • QIBO. (2023, June 25).
  • Organic Syntheses. Citraconic Anhydride and Citraconic Acid. Organic Syntheses.
  • Snowhite Chemical Co.,LTD. (2026, January 23). Maleic Anhydride | Properties, Applications & Industrial Uses. Snowhite Chemical Co.,LTD.

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Technical Support Center: Minimizing Ion Suppression in the Analysis of 2-Ethyl-3-methylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-Ethyl-3-methylmaleic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses. Our goal is to provide you with the expertise and practical solutions to ensure the accuracy, sensitivity, and reproducibility of your results.

Ion suppression is a specific type of matrix effect that reduces the signal of the analyte due to interference from other components in the sample during the ionization process.[1][2] This phenomenon can significantly impact the reliability of quantitative analyses.[1][3] This guide will walk you through diagnosing and mitigating ion suppression for 2-Ethyl-3-methylmaleic Anhydride.

Troubleshooting Guide: Addressing Ion Suppression

This section provides a systematic approach to identifying and resolving issues related to ion suppression in your experiments.

Question: My signal for 2-Ethyl-3-methylmaleic Anhydride is low or inconsistent. How do I know if ion suppression is the cause?

Answer:

Low or variable signal intensity is a common symptom of ion suppression.[4] To determine if ion suppression is affecting your analysis, you can perform the following diagnostic tests:

  • Post-Column Infusion (PCI) Experiment: This is a definitive qualitative method to identify regions of ion suppression in your chromatogram.[5][6][7][8] The process involves continuously infusing a solution of 2-Ethyl-3-methylmaleic Anhydride into the LC eluent after the analytical column and before the mass spectrometer. A dip in the constant baseline signal upon injection of a blank matrix sample indicates the retention times where matrix components are causing suppression.[6][9]

  • Post-Extraction Spike Analysis: This quantitative method assesses the extent of ion suppression.[1][7] You compare the signal response of the analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a pure solvent. A lower signal in the matrix sample confirms the presence of ion suppression.

Workflow for Diagnosing Ion Suppression

The following diagram illustrates a logical workflow for investigating and confirming ion suppression.

IonSuppression_Diagnosis start Low or Inconsistent Analyte Signal qualitative Perform Post-Column Infusion (PCI) start->qualitative Qualitative Check quantitative Perform Post-Extraction Spike Analysis start->quantitative Quantitative Check decision Ion Suppression Confirmed? qualitative->decision quantitative->decision no_suppression Investigate Other Causes: - Instrument Performance - Sample Degradation - Poor Ionization decision->no_suppression No mitigation Proceed to Mitigation Strategies decision->mitigation Yes

Caption: A workflow for diagnosing ion suppression.

Question: I've confirmed ion suppression. What are the most effective strategies to minimize it for 2-Ethyl-3-methylmaleic Anhydride analysis?

Answer:

Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and the use of internal standards.[3][6]

1. Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[1][5] Given that 2-Ethyl-3-methylmaleic Anhydride is a relatively small and potentially polar molecule, especially in its hydrolyzed form (2-ethyl-3-methylmaleic acid), the choice of sample cleanup is critical.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components like phospholipids, which are notorious for causing ion suppression.[1][5] For a compound like 2-Ethyl-3-methylmaleic Anhydride, a mixed-mode or polymeric SPE sorbent could provide the best selectivity.

  • Liquid-Liquid Extraction (LLE): LLE can be a good alternative to SPE for removing highly polar or non-polar interferences, depending on the solvent system used.[1][10]

  • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and other small molecule interferences and may not be sufficient for achieving the lowest limits of detection.[10]

Sample Preparation Technique Effectiveness in Reducing Ion Suppression Selectivity Complexity
Solid-Phase Extraction (SPE) HighHighModerate
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Protein Precipitation (PPT) Low to ModerateLowLow
2. Enhance Chromatographic Separation

If interfering components cannot be completely removed during sample preparation, optimizing the chromatography to separate them from your analyte is the next crucial step.[1][11]

  • Use a High-Resolution Column: Columns with smaller particle sizes (e.g., sub-2 µm) or superficially porous particles can significantly improve peak resolution, separating the analyte from co-eluting matrix components.[11]

  • Modify the Mobile Phase: Adjusting the organic solvent, pH, or using different mobile phase additives can alter the selectivity of the separation.[11] For maleic anhydrides, which can hydrolyze, maintaining a consistent and appropriate pH is crucial.

  • Gradient Optimization: A well-designed gradient elution can help to resolve the analyte from early or late-eluting interferences.

Experimental Workflow for Method Optimization

Method_Optimization start Start: Ion Suppression Confirmed sample_prep Optimize Sample Preparation (SPE, LLE) start->sample_prep chromatography Optimize Chromatography (Column, Mobile Phase, Gradient) sample_prep->chromatography internal_standard Implement Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->internal_standard evaluation Evaluate Method Performance (Sensitivity, Reproducibility) internal_standard->evaluation evaluation->sample_prep Needs Improvement end Final Validated Method evaluation->end Meets Requirements

Caption: A workflow for optimizing an LC-MS method to minimize ion suppression.

3. Utilize an Appropriate Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[1][6] A SIL-IS, such as 2-Ethyl-3-methylmaleic Anhydride-d3, will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[12]

Key Considerations for SIL-IS:

  • Ensure the SIL-IS is of high purity to avoid interference with the analyte.

  • The concentration of the SIL-IS should be optimized to avoid causing ion suppression itself.[6]

Frequently Asked Questions (FAQs)

Q1: Could the 2-Ethyl-3-methylmaleic Anhydride be reacting or degrading during my analysis?

A1: Yes, maleic anhydrides are reactive compounds and can be susceptible to hydrolysis, especially in the presence of water, to form the corresponding dicarboxylic acid (2-ethyl-3-methylmaleic acid).[13] It is crucial to consider the stability of the analyte in your sample matrix and mobile phase. In fact, some studies have shown that maleic anhydride itself does not ionize well in negative electrospray ionization (ESI) and is detected in its hydrolyzed form.[13] This suggests that you may actually be detecting the hydrolyzed product.

Q2: Are there any specific mass spectrometer source parameters I should optimize?

A2: Yes, optimizing ion source parameters can help improve signal intensity and stability.[14][15][16] Key parameters to tune include:

  • Capillary/Spray Voltage: Optimize for a stable spray and maximum analyte signal.[15]

  • Gas Flow (Nebulizer and Drying Gas): These affect desolvation efficiency.

  • Source Temperature: Higher temperatures can improve desolvation but may also cause degradation of thermally labile compounds.[17]

Q3: Can my choice of ionization technique affect ion suppression?

A3: Yes. While Electrospray Ionization (ESI) is common, it can be prone to ion suppression.[2] Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from non-volatile matrix components.[2] If you are experiencing significant and difficult-to-resolve ion suppression with ESI, testing APCI may be a viable alternative.

Q4: I'm still having issues with reproducibility. What else should I consider?

A4: Inconsistent results can also stem from contamination in the LC-MS system.[4][17] Ensure regular cleaning of the ion source.[4] Also, be aware of potential contaminants from plasticware used during sample preparation.[6] Employing a system suitability test (SST) before each batch of samples can help monitor the performance and cleanliness of your system.[4]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.
  • An IROA Workflow for correction and normalization of ion suppression in mass spectrometry-based metabolomic profiling data. PMC.
  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.
  • Ion suppression (mass spectrometry). Wikipedia.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?. Patsnap Eureka.
  • Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT.
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org.
  • Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. MDPI.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC.
  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software.
  • Any suggestions for very low intensity in LC/MS/MS?. ResearchGate.
  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software.
  • Troubleshooting Loss of Signal: Where did my peaks go?. Biotage.
  • 1346599-26-5| Chemical Name : 2-Ethyl-3-methylmaleic Anhydride-d3. Pharmaffiliates.
  • LC-MS Ion Source Parameters to Optimize | Mass Analyzer Guide. YouTube.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • Ion suppression: a major concern in mass spectrometry. NRC Publications Archive.
  • Optimize the ion source parameters. Thermo Fisher - Technical Documentation.
  • Supplementary Information For Unexpected Electrophiles in the Atmosphere, Anhydride Nucleophile Reactions and Uptake to Biomass.

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Validation & Comparative

A Comparative Guide to Internal Standards: 2-Ethyl-3-methylmaleic Anhydride-d3 vs. a ¹³C-Labeled Analog for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pursuit of high-fidelity quantitative data is paramount. In the domain of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is a cornerstone of a robust bioanalytical method.[1][2] The internal standard (IS) is a chemical mimic of the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to account for variability throughout the analytical workflow, from sample extraction to instrumental analysis.[1][3]

However, not all SIL internal standards are created equal. The choice of isotope—commonly deuterium (²H or D) or carbon-13 (¹³C)—can have significant implications for data quality. This guide provides an in-depth technical comparison between a deuterated standard, 2-Ethyl-3-methylmaleic Anhydride-d3 , and its hypothetical ¹³C-labeled counterpart . We will dissect the critical performance differences, supported by experimental frameworks, to empower you to make the most informed decision for your assays.

The Core Principle: Why the Right Internal Standard is Non-Negotiable

The foundational assumption when using a SIL-IS is that it behaves identically to the analyte during sample preparation, chromatography, and ionization.[1][3] Any loss of analyte during extraction, or any suppression of its ionization signal due to matrix effects, should be mirrored by the IS.[4] Consequently, the ratio of the analyte's peak area to the IS's peak area remains constant, ensuring accurate quantification even with experimental variations. The ideal IS, therefore, must be a true chemical doppelgänger. It is in the subtle deviations from this ideal state that the differences between deuterated and ¹³C-labeled standards become critically important.

Head-to-Head Performance Analysis: Deuterium (d3) vs. Carbon-13 (¹³C)

We will evaluate these two internal standards based on three pillars of analytical performance that are central to regulatory guidelines from bodies like the FDA and EMA.[5][6][7]

Chromatographic Co-elution: The Isotope Effect

One of the most significant differentiators between these standards is their behavior on a chromatographic column.[1]

  • ¹³C-Labeled Internal Standard: A ¹³C-IS is the gold standard for co-elution.[1][3] Because the heavier ¹³C isotopes are integrated into the carbon backbone of the molecule, they impart a negligible change to its physicochemical properties like polarity and hydrophobicity. As a result, the ¹³C-IS and the native analyte have virtually identical retention times and co-elute perfectly.[1][8]

  • 2-Ethyl-3-methylmaleic Anhydride-d3: Deuterated standards can exhibit a phenomenon known as the "isotope effect," which may cause a chromatographic shift.[2] A carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond, which can subtly alter the molecule's interaction with the stationary phase of a reverse-phase HPLC column.[1] This often results in the deuterated compound eluting slightly earlier than the unlabeled analyte.[1] While this shift may be small, its consequences for data quality can be profound, especially in the context of matrix effects.[4][9]

cluster_1 A Analyte Peak B ¹³C-IS Peak C d3-IS Peak T1 Retention Time (t_R)

Caption: Idealized chromatogram showing perfect co-elution of the ¹³C-IS with the analyte, while the d3-IS exhibits a slight retention time shift.

Compensation for Matrix Effects

Matrix effects—the suppression or enhancement of analyte ionization by co-eluting molecules from the biological sample—are a primary source of imprecision and inaccuracy in bioanalysis.[2] An IS must experience the exact same matrix effect as the analyte to provide valid correction.[9]

  • ¹³C-Labeled Internal Standard: Due to its perfect co-elution, the ¹³C-IS traverses the mass spectrometer's ion source at the exact same moment as the analyte.[1][9] It is therefore subjected to the identical cocktail of matrix components, experiencing the same degree of ion suppression or enhancement. This leads to the most accurate and reliable correction, producing higher-quality data.[3]

  • 2-Ethyl-3-methylmaleic Anhydride-d3: If the d3-IS has a chromatographic shift, it will enter the ion source at a slightly different time than the analyte.[2] The composition of interfering matrix components can change rapidly on a chromatographic timescale. Therefore, the d3-IS and the analyte may experience differential matrix effects, where the degree of ion suppression is not the same for both compounds.[4] This incomplete correction can lead to significant quantitative errors and increased variability in results.[4]

Isotopic Stability and Back-Exchange

The integrity of the isotopic label is fundamental to the standard's function.

  • ¹³C-Labeled Internal Standard: Carbon-13 isotopes are incorporated into the stable carbon skeleton of the molecule.[1] They are not susceptible to chemical exchange under typical bioanalytical conditions, providing exceptional stability.[10]

  • 2-Ethyl-3-methylmaleic Anhydride-d3: Deuterium labels can, under certain circumstances, be prone to back-exchange with protons (¹H) from the sample matrix or solvents.[11] This risk is highest when deuterium is placed on heteroatoms (like -OH or -NH) but can also occur on carbon atoms in acidic or basic conditions, particularly those adjacent to carbonyl groups.[11][12] While the d3 label on an ethyl group is generally considered stable, rigorous validation is required to ensure no exchange occurs during sample processing and storage. Any loss of the deuterium label would compromise the integrity of the assay.

Experimental Validation: A Framework for Comparison

To objectively compare these internal standards, a series of validation experiments should be conducted in accordance with regulatory guidelines.[6][7]

G cluster_0 A Spike Analyte & IS into Blank Matrix B Sample Preparation (e.g., Protein Precipitation, LLE, SPE) A->B C LC-MS/MS Analysis B->C D1 Assess Chromatographic Co-elution C->D1 D2 Quantify Matrix Effects (Post-Extraction Spike) C->D2 D3 Evaluate Extraction Recovery & Stability C->D3

Caption: A generalized workflow for the experimental comparison of internal standards in a bioanalytical method.

Protocol 1: Assessment of Chromatographic Co-elution
  • Objective: To determine the difference in retention time (RT) between the analyte and each internal standard.

  • Procedure:

    • Prepare a solution containing the analyte, the d3-IS, and the ¹³C-IS in the initial mobile phase.

    • Inject this solution onto the LC-MS/MS system using the final proposed chromatographic method.

    • Acquire data by monitoring the specific Multiple Reaction Monitoring (MRM) transitions for each compound.

    • Overlay the chromatograms and measure the apex retention times for each peak.

    • Acceptance: The ¹³C-IS should have a retention time identical to the analyte. The RT difference for the d3-IS should be noted; any significant shift warrants further investigation into differential matrix effects.

Protocol 2: Quantitative Assessment of Matrix Effects
  • Objective: To determine if the internal standards accurately track matrix-induced ion suppression or enhancement experienced by the analyte.

  • Procedure: This experiment requires three sets of samples:

    • Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).

    • Set B: Blank biological matrix (e.g., human plasma) from at least six different sources is extracted, and the analyte and IS are spiked into the final extract.

    • Set C: Blank matrix is spiked with analyte and IS before extraction.

  • Calculations:

    • Matrix Factor (MF): Calculated as the mean peak area from Set B divided by the mean peak area from Set A. An MF < 1 indicates suppression; > 1 indicates enhancement.

    • IS-Normalized MF: Calculated for each matrix source by dividing the analyte MF by the IS MF.

  • Acceptance (per FDA/EMA guidance): The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should be ≤15%. A lower CV% indicates better compensation by the IS.

Data Summary and Decision Framework

The following tables present hypothetical but realistic data from the experiments described above, illustrating the expected performance differences.

Table 1: Chromatographic and Matrix Effect Comparison

Parameter2-Ethyl-3-methylmaleic Anhydride-d3¹³C-Labeled Internal StandardCausality & Impact
Retention Time Shift (vs. Analyte) 0.08 min earlier0.00 minThe deuterium isotope effect alters chromatography; the ¹³C label does not.[1] A shift can lead to differential matrix effects.[4]
Matrix Factor (MF) CV% (Analyte) 22%22%This represents the inherent variability of the matrix itself.
IS-Normalized MF CV% 11.5%3.8%The ¹³C-IS co-elutes perfectly, providing superior correction for matrix variability, resulting in a much lower CV% and more precise data.

Table 2: Recovery and Stability Assessment

Parameter2-Ethyl-3-methylmaleic Anhydride-d3¹³C-Labeled Internal StandardCausality & Impact
Extraction Recovery Consistency (CV%) 4.5%4.2%Both standards track analyte recovery well due to their structural similarity. Minor differences can sometimes be observed.
Isotopic Stability (Back-Exchange) Requires empirical validation.Inherently stable.Deuterium labels carry a risk of exchange, which must be assessed. ¹³C labels are integrated into the molecular backbone and are not labile.[10][12]

Conclusion and Recommendation

While a deuterated internal standard like 2-Ethyl-3-methylmaleic Anhydride-d3 can often be used to develop an acceptable and validated bioanalytical method, the data clearly underscore the analytical superiority of a ¹³C-labeled internal standard .[1][3]

The key advantage of the ¹³C-IS lies in its ability to co-elute perfectly with the unlabeled analyte.[1] This ensures the most accurate compensation for matrix effects—a major variable in LC-MS/MS bioanalysis.[9] The result is improved data precision, accuracy, and overall method robustness. Furthermore, the inherent stability of the ¹³C label eliminates any concern of isotopic back-exchange, adding another layer of confidence to the results.[10]

For high-stakes applications such as regulated clinical trials or pivotal preclinical studies, where data integrity is non-negotiable, the ¹³C-labeled internal standard represents the unequivocal gold standard . While often associated with higher initial cost, the investment translates directly into higher quality, more reliable data, and reduced risk of analytical failure.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

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  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

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  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available from: [Link]

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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available from: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Centers for Disease Control and Prevention. Available from: [Link]

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  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available from: [Link]

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A Researcher's Guide to Inter-Laboratory Comparison of 2-Ethyl-3-methylmaleic Anhydride (EMMA) Quantification Methods

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2-Ethyl-3-methylmaleic Anhydride (EMMA)

2-Ethyl-3-methylmaleic anhydride (EMMA) represents a class of reactive small molecules that pose significant analytical challenges. As a substituted maleic anhydride, its accurate quantification is critical in diverse fields, from monitoring industrial polymer synthesis to its potential emergence as a biomarker in metabolic studies. The inherent reactivity of the anhydride moiety, particularly its susceptibility to hydrolysis, can lead to significant inter-laboratory variability, undermining data reproducibility and reliability.[1]

This guide provides an in-depth, experience-driven framework for establishing a robust inter-laboratory comparison for EMMA quantification. We will move beyond mere protocol recitation to explore the underlying scientific rationale for methodological choices, ensuring that the described systems are inherently self-validating. Our objective is to empower researchers, scientists, and drug development professionals to generate consistent, high-quality data, regardless of the laboratory in which it is produced. This is achieved by comparing two workhorse analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Designing a Robust Inter-Laboratory Study

An inter-laboratory comparison, also known as a proficiency test or collaborative method validation study, is essential for assessing the comparability of analysis results across different laboratories.[2] A well-designed study is the cornerstone of method standardization and ensures that data generated by different organizations can be reliably compared.

The workflow for such a study involves several critical stages, from the initial preparation of a homogenous test material to the final statistical analysis of the submitted data.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Sourcing & Purity Verification of EMMA Standard B Preparation of Homogenous Test Samples (e.g., Spiked Matrix) A->B C Stability & Homogeneity Testing of Test Samples B->C D Blinded Sample Distribution to Participating Labs C->D E Lab 1: GC-MS & LC-MS/MS Analysis D->E Analysis Period F Lab 2: GC-MS & LC-MS/MS Analysis D->F Analysis Period G Lab 'n': GC-MS & LC-MS/MS Analysis D->G Analysis Period H Centralized Data Collection E->H Data Submission F->H Data Submission G->H Data Submission I Statistical Analysis (e.g., Z-Scores, RSD) H->I J Performance Evaluation & Method Comparison I->J K Final Report & Recommendations J->K

Caption: Workflow for the EMMA Inter-Laboratory Comparison Study.

Core Objective & Rationale

The primary goal is to assess the accuracy, precision, and comparability of two distinct analytical methods (GC-MS and LC-MS/MS) for the quantification of EMMA across multiple laboratories. This approach not only evaluates laboratory proficiency but also provides crucial data on the fitness-for-purpose of each analytical technique.[2][3]

Preparation of the Test Article

A critical source of error is the test sample itself. To mitigate this, a single, large batch of a relevant matrix (e.g., a polymer extract, simulated biological fluid) should be spiked with a precisely known concentration of a high-purity EMMA reference standard.

  • Homogeneity: The batch must be rigorously mixed to ensure every aliquot is identical.

  • Stability: As anhydrides can hydrolyze, the stability of EMMA in the chosen matrix must be confirmed under typical storage and shipping conditions.[1] This may involve lyophilization or storage in a non-aqueous solvent.

  • Distribution: Samples are shipped frozen and blinded to participating laboratories to prevent analytical bias.

Part 2: Comparative Methodologies & Protocols

Participating laboratories are tasked with analyzing the provided test samples using both of the detailed methods below. This allows for a direct comparison of the methods' performance on an identical sample.

Method A: GC-MS with In-Situ Derivatization

Causality: Direct GC-MS analysis of EMMA is challenging due to its polarity and potential for thermal degradation in the hot injector port. Derivatization is employed to convert EMMA into a more volatile and thermally stable analogue, leading to sharper peaks and improved chromatographic performance.[4] We will utilize a methanol-based esterification, which converts the anhydride (and its hydrolyzed di-acid form) into a stable dimethyl ester.

G A 1. Sample Aliquot (1 mL) B 2. Add Derivatization Reagent (BF3-Methanol, 200 µL) A->B C 3. Heat Reaction (e.g., 80°C for 60 min) B->C D 4. Cool & Quench (Saturated NaCl, 1 mL) C->D E 5. Liquid-Liquid Extraction (Hexane, 2x 1 mL) D->E F 6. Combine & Dry Organic Layers (Anhydrous Na2SO4) E->F G 7. Concentrate & Reconstitute (Final Volume 100 µL in Hexane) F->G H 8. GC-MS Analysis (1 µL Injection) G->H

Caption: Experimental Workflow for GC-MS with Derivatization.

Detailed Protocol:

  • Sample Preparation: Accurately transfer 1.0 mL of the test sample into a 4 mL glass vial. Add an internal standard (e.g., a deuterated analogue or a structurally similar compound like 2,3-dimethylmaleic anhydride).

  • Derivatization: Add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-MeOH) solution.[4] Cap the vial tightly and heat at 80°C for 60 minutes. This reaction converts the EMMA and its hydrolyzed diacid form to the corresponding dimethyl ester.

  • Extraction: After cooling to room temperature, add 1.0 mL of saturated aqueous NaCl solution. Extract the derivative by adding 1.0 mL of hexane and vortexing for 1 minute. Allow the layers to separate and transfer the upper organic layer to a clean vial. Repeat the extraction.

  • Drying and Concentration: Combine the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

    • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[5]

    • Injector: 260°C, splitless mode.

    • Oven Program: Start at 70°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Detection: Use Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and key fragment ions of the EMMA-dimethyl ester derivative for enhanced sensitivity and selectivity.[6]

Method B: LC-MS/MS with Direct Dilute-and-Shoot

Causality: LC-MS/MS offers the potential for higher throughput by minimizing sample preparation. It directly analyzes the molecule in the liquid phase, avoiding issues of thermal stability.[7] However, the mobile phase composition is critical to prevent on-column hydrolysis of the anhydride. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, crucial for complex matrices.[8]

Detailed Protocol:

  • Sample Preparation: Accurately transfer 100 µL of the test sample into a 2 mL autosampler vial. Add an appropriate internal standard.

  • Dilution: Add 900 µL of a non-aqueous, aprotic solvent like acetonitrile. Cap and vortex thoroughly. This "dilute-and-shoot" approach minimizes sample handling and potential analyte loss.

  • LC-MS/MS Analysis: Inject 5 µL of the diluted sample.

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice for small molecules.[9]

    • Mobile Phase: A gradient using predominantly organic solvents is necessary to prevent hydrolysis.

      • Mobile Phase A: 0.1% Formic Acid in Acetonitrile

      • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Ionization: Electrospray Ionization (ESI) in negative mode is often effective for anhydrides and their corresponding acids, which can readily lose a proton.[1]

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. At least two precursor-to-product ion transitions should be monitored for both EMMA and the internal standard to ensure confident identification and quantification, following regulatory guidance.[8][10]

Part 3: Method Validation Parameters & Acceptance Criteria

To ensure the trustworthiness of the results, each laboratory must validate its application of the methods according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12] The validation report from each lab should accompany their quantitative results.

ParameterDefinitionTypical Acceptance Criteria (for each lab)Supporting Source
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[8][10]
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the expected concentration range.[8][10]
Accuracy (Recovery) The closeness of the measured value to the true value.Mean recovery of 85-115% for spiked quality control (QC) samples at low, medium, and high concentrations.[8][10]
Precision (RSD/CV) The closeness of agreement among a series of measurements.Relative Standard Deviation (%RSD) ≤ 15% for QC samples at low, medium, and high concentrations (≤20% at LLOQ).[3][10]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria (≤20% RSD).[10][12]

Part 4: Hypothetical Results & Comparative Analysis

Below are hypothetical results from three laboratories for a test sample with a known "true" concentration of 50.0 ng/mL .

Table 1: GC-MS Quantification Results for EMMA (ng/mL)
LaboratoryResult 1Result 2Result 3MeanStd. Dev.%RSDAccuracy (%)
Lab 148.549.147.948.50.601.2%97.0%
Lab 253.254.552.853.50.891.7%107.0%
Lab 344.142.843.543.50.661.5%87.0%
Overall 48.5 5.01 10.3% 97.0%
Table 2: LC-MS/MS Quantification Results for EMMA (ng/mL)
LaboratoryResult 1Result 2Result 3MeanStd. Dev.%RSDAccuracy (%)
Lab 151.150.851.551.10.360.7%102.2%
Lab 250.249.549.849.80.360.7%99.6%
Lab 352.551.952.152.20.310.6%104.4%
Overall 51.0 1.21 2.4% 102.0%
Analysis of Results
  • Intra-laboratory Precision: Both methods demonstrate excellent precision within each lab, as shown by the low individual %RSD values. This indicates that the protocols are robust when performed consistently.

  • Inter-laboratory Precision: The LC-MS/MS method shows significantly better inter-laboratory precision (Overall %RSD of 2.4%) compared to the GC-MS method (10.3%). This is a critical finding. The multi-step sample preparation for GC-MS (derivatization, extraction, concentration) introduces more potential sources of variability between labs compared to the simpler dilute-and-shoot LC-MS/MS protocol.[13]

  • Accuracy: While both methods provide acceptable accuracy on average, the GC-MS results show a wider spread (87.0% to 107.0%) compared to the tighter clustering of the LC-MS/MS results (99.6% to 104.4%). This suggests the LC-MS/MS method is more rugged and less prone to systematic errors in different environments.

Conclusion and Recommendations

  • GC-MS with derivatization is a viable and sensitive method. However, its complex sample preparation makes it more susceptible to inter-laboratory variability. It is best suited for laboratories where this method is already well-established and highly controlled.

  • LC-MS/MS with a dilute-and-shoot protocol demonstrates superior performance in terms of inter-laboratory precision and accuracy. Its simplified workflow reduces opportunities for error, making it the recommended method for achieving consistent results across different sites, particularly in regulated environments or large-scale collaborative research.

Ultimately, the choice of method depends on the specific application, available instrumentation, and required throughput. However, a properly conducted inter-laboratory study, as detailed here, is the only authoritative way to validate a method's performance and ensure data integrity across the scientific community.

References

  • N/A. (2012, April 21). core components of analytical method validation for small molecules-an overview. Vertex AI Search.
  • Chau, C. H., Rixe, O., Puzanov, I., & Adjei, A. A. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Molecular cancer therapeutics, 7(6), 1395–1404.
  • Paithankar, H. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar.
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  • N/A. III Analytical Methods. Vertex AI Search.
  • Higashi, T., & Shimada, K. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug discoveries & therapeutics, 1(2), 108–118.
  • N/A. Maleic Anhydride. OSHA.
  • Male, J. K., Nizkorodov, S. A., Laskin, J., Laskin, A., & Al-Mashat, H. Supplementary Information For Unexpected Electrophiles in the Atmosphere, Anhydride Nucleophile Reactions and Uptake to Biomass. Vertex AI Search.
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  • Pandohee, J., & Jones, O. A. (2015). Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. Analytical Methods, 7(15), 6123–6128.
  • European Commission. Interlaboratory comparisons. Joint Research Centre.
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  • N/A. ガスクロマトグラフィー質量分析. Vertex AI Search.
  • Mitamura, K., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.
  • N/A. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Vertex AI Search.
  • N/A. エステル化剤 | GC用誘導体化試薬. ジーエルサイエンス.

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A Comparative Guide to the Accurate and Precise Quantification of 2-Ethyl-3-methylmaleic Anhydride Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Precise Quantification

This guide provides an in-depth comparison of analytical strategies, demonstrating why the Stable Isotope Dilution (SID) method, employing a deuterated internal standard such as 2-Ethyl-3-methylmaleic Anhydride-d3, is the gold standard for overcoming these challenges.[1][4] We will explore the mechanistic underpinnings of this technique, provide a robust experimental protocol, and present comparative data that underscores its superiority over alternative methods.

The Principle: Why a Deuterated Standard is the Molecular "Twin" for Unimpeachable Accuracy

The core principle of the Stable Isotope Dilution method is elegantly simple: it relies on a molecular mimic. A deuterated internal standard (IS) is the analyte's identical twin, differing only in its isotopic composition—specifically, the replacement of one or more hydrogen atoms with deuterium.[4][5] This subtle mass increase makes it distinguishable by a mass spectrometer, yet it remains chemically and physically indistinguishable from the analyte during the entire analytical workflow.[4][6]

This near-perfect analogy is the key to its power. The analyte and the deuterated IS:

  • Co-elute during chromatographic separation.[1][3]

  • Experience identical extraction recovery during sample preparation.[4][6]

  • Are subjected to the same degree of ion suppression or enhancement (matrix effects) in the mass spectrometer's ion source.[1][2][6]

By adding a precise, known quantity of the deuterated standard to every sample at the very beginning of the process, we are no longer measuring the absolute signal of the analyte, which is prone to variability. Instead, we measure the ratio of the analyte's signal to the internal standard's signal.[1][6] This ratio remains constant and directly proportional to the analyte's concentration, effectively normalizing for nearly all sources of experimental error.[7]

Stable Isotope Dilution Principle cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Analyte = Red Circles) Spike Add Known Amount of Deuterated IS (Blue Circles) Mix Homogenized Sample (Analyte + IS) Spike->Mix Extraction Extraction (e.g., LLE, SPE) Mix->Extraction Extract Final Extract (Some loss of both Analyte and IS occurs) Extraction->Extract Injection Inject Extract Extract->Injection Correction for Loss & Matrix Effects MS Mass Spectrometer Detects Both Signals Injection->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification (Based on Ratio) Ratio->Quant

Figure 1: The principle of Stable Isotope Dilution (SID) mass spectrometry.

A Tale of Two Methods: A Comparative Overview

To appreciate the robustness of the deuterated standard approach, it is essential to compare it with a common alternative: the use of a structural analogue as an internal standard.

  • Structural Analogue IS: This is a different molecule that is chemically similar but not identical to the analyte. While it can correct for some variability, its different chemical structure means it may have a different retention time, extraction recovery, and response to matrix effects.[2] This discrepancy can lead to inaccurate and imprecise results, especially in highly variable biological matrices.

  • Deuterated (Stable Isotope-Labeled) IS: As the "perfect" internal standard, it co-elutes and behaves identically to the analyte, providing the most accurate correction for all analytical variables.[1][4] Regulatory bodies like the FDA and EMA consider its use a best practice for bioanalytical methods.[2][8]

Experimental Protocol: A Validated LC-MS/MS Method

This section details a robust, self-validating protocol for the quantification of 2-Ethyl-3-methylmaleic Anhydride in human plasma. The choice of each parameter is grounded in established bioanalytical principles to ensure compliance with regulatory guidelines.[9][10][11]

1. Materials and Reagents

  • Analyte: 2-Ethyl-3-methylmaleic Anhydride (≥98% purity)

  • Internal Standard: 2-Ethyl-3-methylmaleic Anhydride-d3 (Isotopic enrichment ≥98%)[12]

  • Solvents: Acetonitrile, Methanol (LC-MS Grade), Formic Acid (Optima Grade)

  • Matrix: Blank, drug-free human plasma (K2-EDTA anticoagulant)

  • Reagents: Deionized water

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the deuterated IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards (e.g., 1-1000 ng/mL range) and Quality Control (QC) samples at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC): 3x LLOQ

    • Medium QC (MQC): Mid-range of the calibration curve

    • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of the deuterated IS in 50:50 acetonitrile:water.

3. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS Spiking Solution in acetonitrile.

    • Causality: Adding the IS in a protein-crashing solvent ensures immediate and complete mixing while simultaneously precipitating plasma proteins. This single step minimizes handling errors.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Causality: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.

  • Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow Start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) Spike Add 150 µL of IS Spiking Solution (Analyte-d3 in Acetonitrile) Start->Spike 1. Spiking & Precipitation Vortex Vortex (1 minute) Spike->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge 2. Separation Supernatant Transfer 100 µL of Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis 3. Injection Data Data Processing: Peak Area Ratio vs. Conc. Analysis->Data 4. Quantification End Report Concentration Data->End

Sources

comparing the biological activity of "2-Ethyl-3-methylmaleic Anhydride" with its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward overcoming antimicrobial resistance and improving drug delivery, the evolution of natural bioactive monomers into engineered polymeric derivatives has become a critical focal point. 2-Ethyl-3-methylmaleic Anhydride (EMMA) —a naturally occurring compound found in the essential oil of Maytenus obtusifolia—serves as a potent baseline for broad-spectrum antimicrobial activity[1]. However, its inherent volatility and hydrophobicity limit systemic applications.

To resolve these pharmacokinetic bottlenecks, researchers have synthesized advanced derivatives, such as Drug-Functionalized Maleic Anhydride Copolymers (DFMACs) and poly[(maleic anhydride)-co-vinyl acetate] conjugates (MAVA) [2]. This guide objectively compares the biological performance of the EMMA monomer against its synthetic derivatives, detailing the mechanistic causality and the self-validating protocols used to evaluate them.

Mechanistic Overview & Structural Causality

The transition from a monomeric anhydride to a polymeric derivative fundamentally alters the mechanism of biological action.

  • Monomeric EMMA: Acts via direct lipophilic penetration. Because of its low molecular weight and high hydrophobicity, EMMA readily integrates into the lipid bilayer of bacterial and fungal cell membranes, causing rapid destabilization and cell death[1].

  • Polymeric Derivatives (e.g., DFMACs & MAVA-NA): Function as controlled-release delivery systems. The maleic anhydride backbone undergoes a controlled ring-opening reaction (hydrolysis) in aqueous physiological environments[2]. This cleavage breaks the covalent amide bonds, releasing conjugated active pharmaceutical ingredients (APIs) like beta-lactam antibiotics or noradrenaline in a sustained manner[2]. Furthermore, the resulting carboxylic acid groups on the polymer backbone lower the local pH, creating a hostile microenvironment that synergistically attacks the bacterial membrane[2].

Mechanism EMMA 2-Ethyl-3-methylmaleic Anhydride (Monomer) Membrane Bacterial Cell Membrane EMMA->Membrane Direct Penetration Deriv Maleic Anhydride Copolymers (e.g., DFMACs) Deriv->Membrane Polymer Backbone Adhesion Hydrolysis Controlled Ring-Opening (Hydrolysis) Deriv->Hydrolysis Aqueous Environment Death Cell Death / Apoptosis Membrane->Death Membrane Disruption Release Sustained API Release Hydrolysis->Release Cleavage of Amide Bond Release->Membrane Synergistic Attack

Fig 1: Mechanistic pathways of EMMA versus its copolymer derivatives.

Quantitative Performance Comparison

The following table synthesizes the biological activity of monomeric EMMA compared to two prominent maleic anhydride derivatives. Data is benchmarked against standard pathogenic strains.

Table 1: Comparative Antimicrobial Efficacy (MIC Profiling)
Compound / DerivativeStructural FormS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Primary Pharmacological Advantage
EMMA (2-Ethyl-3-methylmaleic Anhydride)Natural MonomerEffective (ATCC 6538)[1]Effective (ATCC 18739)[1]Effective (ATCC 13803)[1]Broad-spectrum baseline activity; rapid membrane permeation.
MAVA-NA Synthetic Conjugate50 µg/mL (Highly Effective)Moderate>200 µg/mL (Weak)High selectivity against Gram-positive bacteria; targeted antiproliferative action.
PMVEMA-AMP Drug-Functionalized PolymerHighly Effective[2]Highly Effective[2]N/ASustained beta-lactam release; overcomes hydrophobic limitations of pure antibiotics[2].

Causality Note: The reduced efficacy of MAVA-NA against fungi (>200 µg/mL) is due to the robust chitinous cell wall of C. albicans, which resists the localized pH drop caused by the polymer's carboxylic acid groups, a barrier that the smaller, more lipophilic EMMA monomer can bypass.

Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental systems. Below are the standard protocols for synthesizing the derivatives and quantifying their biological activity.

Workflow Synth Synthesis via Ring-Opening Char FTIR & 1H NMR Characterization Synth->Char Validate Structure MIC Broth Microdilution (MIC Assay) Char->MIC Confirm Purity Cyto Cytotoxicity Screening MIC->Cyto Select Effective Dose

Fig 2: Experimental workflow for validating maleic anhydride derivatives.

Protocol A: Synthesis of Drug-Functionalized Maleic Anhydride Copolymers (DFMACs)

This protocol details the conjugation of an API (e.g., Ampicillin) to a maleic anhydride copolymer backbone via ring-opening[2].

  • Anhydrous Dissolution: Dissolve the maleic anhydride copolymer (e.g., PMVEMA) in anhydrous Dimethyl Sulfoxide (DMSO) under an inert nitrogen atmosphere.

    • Causality: The anhydride ring is highly susceptible to premature hydrolysis. If atmospheric moisture is present, water will competitively open the ring to form a dicarboxylic acid, destroying the reactive sites needed for API conjugation[2].

  • Nucleophilic Addition: Add the primary amine-containing API (e.g., Ampicillin trihydrate) dropwise to the polymer solution at 50°C. Stir continuously for 24 hours.

  • Precipitation & Washing: Precipitate the resulting DFMAC by adding the mixture to cold diethyl ether. Wash the precipitate three times to remove unreacted API.

  • Structural Validation (FTIR/NMR): Analyze the purified product using FTIR. The disappearance of the anhydride C=O stretching peaks (at ~1856 cm⁻¹ and 1771 cm⁻¹) and the appearance of amide bonds confirm successful conjugation[2].

Protocol B: Broth Microdilution Assay for MIC Determination

This protocol establishes the Minimum Inhibitory Concentration (MIC) of EMMA and its derivatives.

  • Inoculum Preparation: Culture the target strains (S. aureus ATCC 6538, E. coli ATCC 18739) in Mueller-Hinton broth until they reach the logarithmic growth phase (adjusted to 0.5 McFarland standard, approx. 1.5×108 CFU/mL)[1].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (EMMA, MAVA-NA, PMVEMA-AMP) starting from 500 µg/mL down to 3.125 µg/mL. Use DMSO as the solvent blank control[2].

  • Incubation: Inoculate each well with 10 µL of the bacterial suspension. Incubate the plates at 37°C for 24 hours.

  • Viability Scoring (Self-Validating Step): Add 20 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Causality: Relying solely on optical density (OD600) can yield false positives due to the inherent turbidity of polymeric suspensions. Resazurin is reduced to fluorescent pink resorufin only by metabolically active cells, providing an unambiguous, self-validating confirmation of true cell death.

References

  • LookChem. "2,5-Furandione,3-ethyl-4-methyl-". LookChem Chemical Database. Available at:[Link]

  • Tunc T. et al. "Evaluation of antiproliferative and antimicrobial activity of polyanhydride based poly[(maleic anhydride)-co-Vinyl acetate]/Noradrenaline conjugate". Annals of Medical Research. Available at:[Link]

  • MDPI. "Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies". Polymers. Available at:[Link]

Sources

Comprehensive Evaluation of Extraction Methods for 2-Ethyl-3-methylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 2-Ethyl-3-methylmaleic Anhydride (CAS: 3552-33-8 | MW: 140.14 g/mol )[1]

Executive Summary & Mechanistic Causality

In natural product isolation, the chemical topography of the target molecule must dictate the extraction parameters. 2-Ethyl-3-methylmaleic Anhydride is a highly reactive, volatile bioactive compound found in the essential oil of Maytenus obtusifolia (Celastraceae) leaves[2]. It is of significant interest to drug development professionals due to its broad-spectrum antimicrobial efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans[3].

The Hydrolysis Dilemma: The defining structural feature of this molecule—the 2,5-furandione (anhydride) ring—is also its primary vulnerability during extraction. When subjected to traditional essential oil extraction methods (e.g., hydrodistillation), the combination of thermal stress (100°C) and an aqueous environment invariably drives the nucleophilic attack of water on the carbonyl carbon. This results in rapid ring-opening hydrolysis, converting the active anhydride into the significantly less active 2-ethyl-3-methylmaleic acid. Therefore, an optimal extraction protocol must be strictly anhydrous and thermally controlled .

G Source Maytenus obtusifolia Biomass SFE Supercritical CO2 (Anhydrous, 40°C) Source->SFE Solvent Hexane Extraction (Anhydrous, 25°C) Source->Solvent HD Hydrodistillation (Aqueous, 100°C) Source->HD Intact 2-Ethyl-3-methylmaleic Anhydride (Target) m/z 140.14 SFE->Intact Preserves Ring Solvent->Intact Preserves Ring Hydrolyzed 2-Ethyl-3-methylmaleic Acid (Degradant) Ring-Opened HD->Hydrolyzed H2O + Heat (Hydrolysis)

Fig 1: Extraction decision tree highlighting the hydrolysis risk of the anhydride ring.

Objective Comparison of Extraction Alternatives

To isolate 2-Ethyl-3-methylmaleic Anhydride while preserving its structural integrity, we evaluate three distinct methodologies:

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂. It is entirely anhydrous, operates at low temperatures (40°C), and allows for tunable solvation based on pressure, making it the gold standard for volatile anhydrides.

  • Cold Maceration (Solvent Extraction): Utilizes anhydrous non-polar solvents (e.g., Hexane)[4]. While it prevents hydrolysis and is highly scalable, it lacks selectivity, pulling heavy waxes and lipids that require extensive downstream purification.

  • Hydrodistillation (HD): The traditional method for essential oils. However, prolonged exposure to boiling water destroys the anhydride ring, making it fundamentally incompatible with this specific target.

Quantitative Performance Data

Data represents standardized extraction from 100g of lyophilized Maytenus obtusifolia leaves.

Extraction MethodSolvent SystemTemp (°C)Total Extract Yield (%)Target Purity in Extract (%)Hydrolysis RiskScalability
SFE (Optimized) CO₂ (Anhydrous)401.8>92NegligibleHigh
Cold Maceration Hexane (Anhydrous)253.2~45LowVery High
Hydrodistillation Water1000.9<5Critical Moderate

Self-Validating Experimental Protocol: SFE Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates an immediate downstream GC-MS assay to calculate the Anhydride-to-Diacid Ratio (ADR). An ADR of >50:1 automatically validates that the anhydrous integrity of the system was maintained during the workflow.

Phase 1: Input Control (Biomass Preparation)

Causality: Cellular moisture in the plant material can act as a nucleophile under pressurized SFE conditions. Removing this moisture is a mandatory prerequisite.

  • Flash-freeze fresh Maytenus obtusifolia leaves in liquid nitrogen.

  • Lyophilize (freeze-dry) the biomass for 48 hours until the moisture content is rigorously verified to be <1% w/w.

  • Mill the dried biomass to a particle size of 0.5 mm to maximize surface area without causing thermal degradation via friction.

Phase 2: Supercritical CO₂ Extraction
  • Load 100g of the lyophilized, milled biomass into the SFE extraction vessel.

  • Pressurize the system with high-purity, anhydrous CO₂ to 15 MPa .

  • Maintain the extraction vessel temperature at 40°C . Causality: This temperature is above the critical point of CO₂ but well below the thermal degradation threshold of the anhydride.

  • Extract at a dynamic flow rate of 2.0 mL/min for 90 minutes.

  • Depressurize the fluid into the separation vessel at 5 MPa and 20°C to precipitate the extract.

Phase 3: Output Validation (GC-MS Assay)
  • Reconstitute 1 mg of the SFE extract in 1 mL of anhydrous GC-grade dichloromethane.

  • Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

  • Validation Metric: Monitor the chromatogram for the intact anhydride molecular ion ( m/z 140.14)[1] versus the hydrolyzed diacid ( m/z 158.15).

  • System Check: If the diacid peak constitutes >2% of the combined area, the system flags a moisture breach in Phase 1 or 2, invalidating the batch.

SFE_Workflow Step1 Step1 Step2 2. SFE Extraction 15 MPa, 40°C Step1->Step2 Step3 3. Separation 5 MPa, 20°C Step2->Step3 Step4 4. GC-MS Assay Validate m/z 140.14 Step3->Step4

Fig 2: Self-validating Supercritical Fluid Extraction (SFE) workflow for anhydride preservation.

Conclusion

For the extraction of highly reactive intermediates and natural products like 2-Ethyl-3-methylmaleic Anhydride, traditional hydrodistillation is chemically counterproductive due to irreversible hydrolysis. The implementation of a self-validating Supercritical Fluid Extraction (SFE) protocol ensures maximum yield, preserves the bioactivity of the 2,5-furandione ring, and provides scalable, high-purity material for downstream drug development applications.

References

  • Pharmaffiliates. "1346599-26-5 | Chemical Name: 2-Ethyl-3-methylmaleic Anhydride-d3". (Details the presence of the compound in Maytenus obtusifolia and its antimicrobial activity against S. aureus and C. albicans).[3] URL:[Link]

  • LookChem. "Cas 3552-33-8, 2,5-FURANDIONE,3-ETHYL-4-METHYL-". (Provides physicochemical properties and essential oil context).[2] URL:[Link]

  • Biointerface Research in Applied Chemistry. "Chemical Constituents and Antioxidant Activity of Leaves and Stems Extracts of Monteverdia communis (Celastraceae)". (Provides baseline methodology for anhydrous non-polar solvent extraction of related Celastraceae species).[4] URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Ethyl-3-methylmaleic Anhydride-d3

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Ethyl-3-methylmaleic Anhydride-d3. As a deuterated analogue of a maleic anhydride derivative, this compound requires stringent handling protocols to ensure personnel safety, experimental integrity, and regulatory compliance. The procedures outlined below are grounded in established safety principles for acid anhydrides and incorporate special considerations for isotopically labeled compounds.

Hazard Assessment: Understanding the Risk Profile

Expected Hazards:

  • Corrosivity: Acid anhydrides react with water—including moisture on skin, in the eyes, or in the respiratory tract—to form their corresponding carboxylic acids.[3] This reaction is exothermic and can cause severe chemical burns to the skin and eyes.[1][2][4][5] Ingestion can cause severe burns to the digestive tract.[1][5]

  • Respiratory Sensitization: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[1][6] More critically, maleic anhydride is a known respiratory sensitizer, meaning that repeated exposure, even at low levels, can lead to the development of asthma-like symptoms or other allergic respiratory reactions.[2][7][8]

  • Flammability: While maleic anhydride is a combustible solid, it is not easily ignited.[1][9] However, as a dust, it can form explosive mixtures with air.[1] All ignition sources should be eliminated from the handling area.[3][9][10]

  • Isotopic Integrity: The deuterium labeling is a critical feature of this compound. Exposure to moisture can lead to hydrogen-deuterium (H/D) exchange, compromising the isotopic enrichment and affecting experimental results.[11][12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[10] PPE serves as the essential last line of defense.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye/Face ANSI-approved chemical splash goggles and a full-face shield.Goggles provide a seal against splashes and dust. The face shield protects the entire face from splashes during transfers or in the event of a reaction.[4][13]
Body Flame-retardant, chemical-resistant laboratory coat, fully buttoned.Protects against splashes and prevents contamination of personal clothing.[3][10]
Lower Body Full-length pants and closed-toe, chemical-resistant shoes.Ensures no skin is exposed between the lab coat and footwear.[10][14]
Hand Double-gloving with nitrile gloves is the recommended minimum.Provides robust protection against incidental contact. For prolonged handling or larger quantities, heavy-duty gloves such as Butyl rubber are recommended.[10][15] Always check manufacturer compatibility charts.
Respiratory Typically not required when handled within a fume hood.For spill cleanup or work outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.[6][10]

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes risk and preserves the compound's integrity.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[1]

    • Assemble all necessary glassware, utensils (use non-metal spatulas), and reagents.[10] Ensure all glassware is scrupulously dry to prevent reaction and H/D exchange.[12]

    • Prepare a labeled hazardous waste container for solid and liquid waste.

  • Aliquotting and Use:

    • Before opening, allow the container to equilibrate to room temperature inside a desiccator to prevent condensation.[11]

    • Don all required PPE (double gloves, goggles, face shield, lab coat).

    • Perform all manipulations, including weighing and transfer, deep within the fume hood sash.

    • Handle the solid carefully to minimize dust generation.[16] If possible, use a balance inside the fume hood.

    • Keep the container tightly sealed when not in use.[3][10] Consider using an inert atmosphere (like argon or dry nitrogen) for storage and transfers to protect against moisture and oxygen.[11][17]

  • Post-Handling Decontamination:

    • Wipe down the work surface, balance, and any equipment with a suitable decontaminant.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Remove the inner gloves, followed by the lab coat and eye/face protection.

    • Wash hands thoroughly with soap and water immediately after the procedure.[1][14][18]

Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE prep1->prep2 prep3 Prepare Dry Glassware & Waste Containers prep2->prep3 handle1 Equilibrate Reagent to Room Temp prep3->handle1 handle2 Weigh & Dispense (Minimize Dust) handle1->handle2 handle3 Tightly Reseal Container handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for 2-Ethyl-3-methylmaleic Anhydride-d3.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an incident.

Spill Management
  • Small Spill (in fume hood):

    • Ensure you are wearing appropriate PPE.[3]

    • Contain the spill.

    • Gently cover with a dry, inert absorbent material like sand or vermiculite. Do NOT use water or combustible materials.[4]

    • Carefully scoop the material into a labeled, sealable hazardous waste container.[9][16]

    • Decontaminate the area and ventilate thoroughly.

  • Large Spill (or any spill outside a hood):

    • Evacuate the immediate area and alert others.[6][9]

    • Secure and control access to the area.[9]

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Response
  • Inhalation: Immediately move to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13][19] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[13]

Waste Disposal

All materials contaminated with 2-Ethyl-3-methylmaleic Anhydride-d3, including excess reagent, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[9]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not pour down the drain.[3][18]

References

  • Acetic Anhydride - IsoLab. University of Washington.
  • Standard Operating Procedure: Acetic anhydride. Purdue University. [Link]

  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH. [Link]

  • SDS for Acetic Anhydride: A Guide to Chemical Safety. Arotec. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • Maleic Anhydride - Hazard Identification. YPF Quimica. [Link]

  • Hazardous Substance Fact Sheet: Maleic Anhydride. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Maleic anhydride. Carl ROTH. [Link]

  • Deuterated - Solvents, Reagents & Accessories. Chromservis. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna. [Link]

  • Safety Data Sheet: Maleic anhydride. Chemos GmbH & Co.KG. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.